c-Myc inhibitor 11
Description
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Structure
2D Structure
Properties
Molecular Formula |
C20H22N6O |
|---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
N,N-diethyl-5-[3-[(2-methyl-1,3-oxazol-4-yl)methyl]imidazo[1,2-b]pyridazin-2-yl]pyridin-2-amine |
InChI |
InChI=1S/C20H22N6O/c1-4-25(5-2)18-9-8-15(12-21-18)20-17(11-16-13-27-14(3)23-16)26-19(24-20)7-6-10-22-26/h6-10,12-13H,4-5,11H2,1-3H3 |
InChI Key |
RWZXRUDXLQSJJF-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=NC=C(C=C1)C2=C(N3C(=N2)C=CC=N3)CC4=COC(=N4)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Structure-Activity Relationship of c-Myc Inhibitor Series 11
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed exploration of the structure-activity relationship (SAR) of a promising series of 2-iminobenzimidazole-based c-Myc inhibitors, herein referred to as the "c-Myc inhibitor 11" series. Deregulation of the c-Myc oncogene is a hallmark of numerous human cancers, making it a critical target for therapeutic intervention. The compounds discussed represent a significant step towards the development of effective c-Myc-targeted therapies. This document outlines the quantitative SAR data, detailed experimental protocols for their evaluation, and visual representations of the relevant biological pathways and experimental workflows.
Core Structure and Biological Activity
The foundational structure of the this compound series is a 2-iminobenzimidazole scaffold. The anti-proliferative activity of these compounds has been evaluated against human multiple myeloma cell lines, RPMI-8226 and U266, which are known to have deregulated c-Myc expression. The half-maximal inhibitory concentration (IC50) is a key measure of their potency.
Structure-Activity Relationship (SAR) Analysis
The inhibitory activity of the 2-iminobenzimidazole derivatives is significantly influenced by the nature of the substituents at the N1 and N3 positions of the benzimidazole ring. The following table summarizes the quantitative data for a selection of compounds from this series, highlighting key SAR trends.
| Compound ID | N1-Substituent | N3-Substituent | RPMI-8226 IC50 (µM) | U266 IC50 (µM) |
| 5a | 4-isopropylbenzyl | 2-phenoxyethyl | >10 | >10 |
| 5b | 4-phenylbutyl | 2-phenoxyethyl | 0.85 | 0.97 |
| 5c | 4-fluorobenzyl | 2-phenoxyethyl | >10 | >10 |
| 5d | 4-chlorobenzyl | 2-phenoxyethyl | 0.96 | 0.89 |
Data compiled from "Design, synthesis, and activity evaluation of 2-iminobenzimidazoles as c-Myc inhibitors for treating multiple myeloma".
Key SAR Insights:
-
N1-Substituent: The nature of the substituent at the N1 position is critical for activity. A simple benzyl group or one with a bulky isopropyl or an electron-withdrawing fluorine atom (compounds 5a and 5c ) leads to a significant loss of potency. However, the introduction of a 4-phenylbutyl group (5b ) or a 4-chlorobenzyl group (5d ) results in potent sub-micromolar activity against both cell lines. This suggests that a combination of steric bulk and electronic properties at this position is crucial for effective target engagement.
-
N3-Substituent: The 2-phenoxyethyl group at the N3 position appears to be a favorable moiety, as it is present in the most active compounds.
Mechanism of Action: Targeting the c-Myc/Max Interaction
The c-Myc transcription factor is a basic helix-loop-helix leucine zipper (bHLHZip) protein that must form a heterodimer with its partner, Max, to bind to DNA E-box sequences and regulate the transcription of target genes involved in cell proliferation, growth, and metabolism. The 2-iminobenzimidazole inhibitors are designed to interfere with this crucial protein-protein interaction. Molecular docking studies have suggested that these compounds bind to the interface of the c-Myc/Max heterodimer, thereby preventing its binding to DNA and subsequent transcriptional activation.
Experimental Protocols
Detailed methodologies for the key experiments used in the evaluation of the this compound series are provided below.
Cell Viability Assay
This assay determines the concentration-dependent effect of the inhibitors on the proliferation of multiple myeloma cells.
Materials:
-
RPMI-8226 and U266 multiple myeloma cell lines
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)
-
96-well plates
-
Cell Counting Kit-8 (CCK-8) or similar MTS/XTT-based reagent
-
Microplate reader
Procedure:
-
Seed RPMI-8226 or U266 cells into 96-well plates at a density of 5 x 10^4 cells/well in 100 µL of complete RPMI-1640 medium.
-
Incubate the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of the test compounds in culture medium.
-
Add 100 µL of the compound dilutions to the respective wells, resulting in final concentrations typically ranging from 0.01 to 100 µM. Include a vehicle control (e.g., DMSO) and a blank (medium only).
-
Incubate the plates for an additional 48-72 hours.
-
Add 10 µL of CCK-8 reagent to each well and incubate for 2-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a suitable software (e.g., GraphPad Prism).
Western Blot Analysis
This technique is used to assess the effect of the inhibitors on the protein levels of c-Myc and other relevant signaling molecules.
Materials:
-
RPMI-8226 and U266 cells
-
Test compounds
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-c-Myc, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Treat cells with the test compounds at specified concentrations for a designated time (e.g., 24 hours).
-
Harvest the cells, wash with ice-cold PBS, and lyse with RIPA buffer.
-
Quantify the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-c-Myc) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system. β-actin is typically used as a loading control.
Dual-Luciferase Reporter Assay
This assay measures the transcriptional activity of the c-Myc promoter in response to inhibitor treatment.
Materials:
-
HEK293T or a relevant multiple myeloma cell line
-
c-Myc promoter-luciferase reporter plasmid
-
Renilla luciferase control plasmid (for normalization)
-
Lipofectamine or other transfection reagent
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Co-transfect the cells with the c-Myc promoter-luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent.
-
After 24 hours, treat the transfected cells with various concentrations of the test compounds.
-
Following a 24-48 hour incubation period, lyse the cells using the passive lysis buffer provided in the dual-luciferase assay kit.
-
Measure the firefly luciferase activity in the cell lysates using a luminometer.
-
Subsequently, add the Stop & Glo® reagent to quench the firefly luciferase activity and measure the Renilla luciferase activity in the same sample.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
Calculate the percentage of inhibition of c-Myc transcriptional activity relative to the vehicle control.
Experimental Workflow
The evaluation of novel c-Myc inhibitors typically follows a structured workflow, from initial screening to more detailed mechanistic studies.
An In-depth Technical Guide on the Target Binding and Kinetics of c-Myc Inhibitor L11
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the target binding and mechanism of action of the natural c-Myc inhibitor, Ribosomal Protein L11 (RPL11). While the user's query specified "c-Myc inhibitor 11," extensive research has identified Ribosomal Protein L11 as the likely subject of interest, a crucial endogenous regulator of the c-Myc oncoprotein. This document summarizes the available data on its binding characteristics, the experimental protocols used for its study, and visual representations of the key signaling pathways involved.
Executive Summary
The c-Myc oncoprotein is a critical transcription factor that is deregulated in a majority of human cancers, making it a highly sought-after therapeutic target. Ribosomal Protein L11 (RPL11) has emerged as a key natural inhibitor of c-Myc, exerting its effects through a dual mechanism:
-
Direct Protein-Protein Interaction: RPL11 directly binds to the c-Myc protein, leading to the inhibition of its transcriptional activity.
-
mRNA Degradation: In concert with Ribosomal Protein L5 (RPL5), RPL11 can target c-Myc mRNA for degradation, thereby reducing the overall levels of the c-Myc protein.
This guide delves into the specifics of these interactions, providing the scientific community with a detailed resource on the inhibitory mechanisms of RPL11 against c-Myc.
Target Binding and Affinity
The direct interaction between RPL11 and c-Myc is a critical aspect of its inhibitory function. While quantitative kinetic data from biophysical assays like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) are not extensively available in the public domain, qualitative and semi-quantitative data from co-immunoprecipitation and chromatin immunoprecipitation assays have firmly established this interaction.
Table 1: Summary of RPL11 and c-Myc Binding Characteristics
| Parameter | Description | Experimental Evidence | Citation |
| Binding Partner | c-Myc oncoprotein | Co-immunoprecipitation | [1][2] |
| RPL11 Binding Domain on c-Myc | Myc Box II (MB II) within the N-terminal transactivation domain | Co-immunoprecipitation with c-Myc deletion mutants | [1][2] |
| Effect of Binding | Inhibition of c-Myc transcriptional activity | Luciferase reporter assays, real-time PCR of c-Myc target genes | [3] |
| Mechanism of Inhibition | Prevents the recruitment of the coactivator TRRAP to c-Myc target gene promoters | Chromatin Immunoprecipitation (ChIP) assays | [3][4] |
Signaling Pathways
RPL11 inhibits c-Myc through two distinct and important pathways. The following diagrams, generated using the DOT language, illustrate these mechanisms.
Inhibition of c-Myc Transcriptional Activity
RPL11 directly binds to the Myc Box II (MB II) domain of the c-Myc protein. This region is crucial for the recruitment of coactivators, such as the Transformation/Transcription Domain-Associated Protein (TRRAP). By binding to MB II, RPL11 sterically hinders the association of TRRAP with c-Myc, thereby preventing the subsequent histone acetylation and transcriptional activation of c-Myc target genes.[3][4] This leads to a downstream suppression of cellular proliferation.
Figure 1. RPL11-mediated inhibition of c-Myc transcriptional activity.
Regulation of c-Myc mRNA Stability
In addition to direct protein inhibition, RPL11, in cooperation with RPL5, can regulate the stability of c-Myc mRNA.[5][6] This mechanism involves the recruitment of the RNA-induced silencing complex (RISC) to the 3' untranslated region (3' UTR) of c-Myc mRNA, leading to its degradation. This provides an additional layer of control over c-Myc protein levels.
Figure 2. Cooperative inhibition of c-Myc via mRNA degradation by RPL11 and RPL5.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to characterize the interaction between RPL11 and c-Myc.
Co-immunoprecipitation (Co-IP) to Detect Protein-Protein Interaction
This protocol is designed to demonstrate the in vivo interaction between RPL11 and c-Myc.
Objective: To determine if RPL11 and c-Myc physically associate within a cell.
Materials:
-
Cell lines expressing endogenous or tagged RPL11 and c-Myc (e.g., H1299, U2OS).
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Antibodies: Anti-c-Myc antibody (for IP), Anti-RPL11 antibody (for IP and Western blot), appropriate isotype control IgG.
-
Protein A/G magnetic beads.
-
Wash buffer (e.g., PBS with 0.1% Tween-20).
-
Elution buffer (e.g., glycine-HCl, pH 2.5 or SDS-PAGE sample buffer).
-
SDS-PAGE gels and Western blotting apparatus.
Procedure:
-
Cell Lysis: Harvest cells and lyse them in ice-cold lysis buffer.
-
Pre-clearing: Incubate the cell lysate with protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with an anti-c-Myc antibody or control IgG overnight at 4°C with gentle rotation.
-
Add protein A/G beads and incubate for an additional 1-2 hours to capture the antibody-protein complexes.
-
-
Washing: Pellet the beads and wash them multiple times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using elution buffer.
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with an anti-RPL11 antibody to detect the co-immunoprecipitated RPL11.
-
A band corresponding to the molecular weight of RPL11 in the anti-c-Myc IP lane (but not in the control IgG lane) indicates an interaction.
-
Figure 3. Workflow for Co-immunoprecipitation of c-Myc and RPL11.
Chromatin Immunoprecipitation (ChIP) Assay
This protocol is used to determine if RPL11 is present at the promoter regions of c-Myc target genes, thereby inhibiting TRRAP recruitment.
Objective: To investigate the co-occupancy of RPL11 and c-Myc on the promoters of c-Myc target genes.
Materials:
-
Cell line of interest.
-
Formaldehyde for cross-linking.
-
Glycine to quench cross-linking.
-
Cell lysis and nuclear lysis buffers.
-
Sonicator or micrococcal nuclease for chromatin shearing.
-
Antibodies: Anti-c-Myc, Anti-RPL11, Anti-TRRAP, control IgG.
-
Protein A/G magnetic beads.
-
Wash buffers of increasing stringency.
-
Elution buffer.
-
Proteinase K and RNase A.
-
DNA purification kit.
-
Primers for qPCR targeting the promoter regions of c-Myc target genes (e.g., Nucleolin, E2F2) and a negative control region.
-
qPCR instrument and reagents.
Procedure:
-
Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA. Quench with glycine.
-
Chromatin Preparation: Lyse the cells and nuclei. Shear the chromatin to fragments of 200-1000 bp using sonication.
-
Immunoprecipitation:
-
Incubate the sheared chromatin with specific antibodies (anti-c-Myc, anti-RPL11, anti-TRRAP, or IgG) overnight.
-
Add protein A/G beads to capture the antibody-chromatin complexes.
-
-
Washing: Wash the beads to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating in the presence of a high salt concentration.
-
DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA.
-
Quantitative PCR (qPCR):
-
Perform qPCR using primers specific to the promoter regions of c-Myc target genes.
-
Analyze the amount of immunoprecipitated DNA relative to the input chromatin. An enrichment of a specific promoter sequence in the anti-RPL11 and anti-c-Myc samples compared to the IgG control indicates their presence at that location.
-
Conclusion
Ribosomal Protein L11 is a significant endogenous inhibitor of the c-Myc oncoprotein, employing a multifaceted approach to downregulate its activity and expression. Through direct binding to the c-Myc protein and by promoting the degradation of its mRNA, RPL11 serves as a critical checkpoint in the regulation of cell growth and proliferation. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers in oncology and drug development who are focused on targeting the c-Myc pathway. Further quantitative biophysical studies will be invaluable in elucidating the precise kinetics of the RPL11-c-Myc interaction and may provide a blueprint for the design of novel small-molecule inhibitors that mimic its mechanism of action.
References
- 1. tesisenred.net [tesisenred.net]
- 2. embopress.org [embopress.org]
- 3. Inhibition of c-Myc activity by ribosomal protein L11 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ribosomal Protein L11 Associates with c-Myc at 5 S rRNA and tRNA Genes and Regulates Their Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ribosomal Proteins L5 and L11 Cooperatively Inactivate c-Myc via RNA-induced Silencing Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ribosomal proteins L5 and L11 co-operatively inactivate c-Myc via RNA-induced silencing complex - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Characterization of Compound 11e
An important clarification regarding the nomenclature of the compound of interest: Initial searches for a "Compound 67e" did not yield specific results. However, the provided search results contain detailed information on a series of potent anti-cancer compounds, including a particularly active one designated as compound 11e . Given the detailed experimental data available for this compound, this technical guide will focus on the in vitro characterization of compound 11e , a novel 6,7,8-substituted 4-substituted benzyloxyquinolin-2(1H)-one derivative, as a representative example.
This technical guide provides a comprehensive overview of the in vitro characterization of compound 11e, a promising anti-cancer agent. The document is intended for researchers, scientists, and professionals in the field of drug development.
Data Presentation
The anti-proliferative activity of compound 11e and its analogs was evaluated against a panel of human cancer cell lines and a normal human cell line. The 50% inhibitory concentration (IC50) values were determined using an MTT assay after 48 hours of treatment.
Table 1: Anti-proliferative Activity (IC50) of Selected Quinolin-2(1H)-one Derivatives
| Compound | HL-60 (Leukemia) | Hep3B (Hepatoma) | H460 (Lung Carcinoma) | COLO 205 (Colon Adenocarcinoma) | Detroit 551 (Normal Human Fibroblast) |
| 7e | < 1 µM | < 1 µM | < 1 µM | < 1 µM | > 50 µM |
| 8e | < 1 µM | < 1 µM | < 1 µM | < 1 µM | > 50 µM |
| 9b | < 1 µM | < 1 µM | < 1 µM | < 1 µM | > 50 µM |
| 9c | < 1 µM | < 1 µM | < 1 µM | < 1 µM | > 50 µM |
| 9e | < 1 µM | < 1 µM | < 1 µM | < 1 µM | > 50 µM |
| 10c | < 1 µM | < 1 µM | < 1 µM | < 1 µM | > 50 µM |
| 10e | < 1 µM | < 1 µM | < 1 µM | < 1 µM | > 50 µM |
| 11c | < 1 µM | < 1 µM | < 1 µM | < 1 µM | > 50 µM |
| 11e | 14 - 40 nM | 14 - 40 nM | 14 - 40 nM | 14 - 40 nM | > 50 µM |
Data extracted from a study on novel 6,7,8-substituted 4-substituted benzyloxyquinolin-2(1H)-one derivatives.[1][2]
Experimental Protocols
Detailed methodologies for the key experiments performed to characterize compound 11e are provided below.
Anti-proliferative Activity Assay (MTT Assay)
The anti-proliferative activity of the synthesized compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1]
-
Cell Seeding: Cancer cells (HL-60, Hep3B, H460, and COLO 205) and normal cells (Detroit 551) were seeded in 96-well plates.
-
Compound Treatment: Cells were treated with various concentrations of the test compounds for 48 hours.
-
MTT Addition: After the incubation period, MTT solution was added to each well and incubated to allow the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals were dissolved in a solubilization buffer.
-
Absorbance Measurement: The absorbance was measured at a specific wavelength using a microplate reader.
-
IC50 Calculation: The concentration of the compound that caused 50% inhibition of cell growth (IC50) was calculated from the dose-response curves.
Apoptosis Detection
Apoptosis was assessed using Hoechst 33258 staining and Annexin V-FITC/PI double staining.[1][2]
-
Hoechst 33258 Staining:
-
Treated and untreated cells were fixed and stained with Hoechst 33258 dye.
-
Nuclear morphology was observed under a fluorescence microscope to identify apoptotic cells, which are characterized by condensed or fragmented nuclei.
-
-
Annexin V-FITC/PI Staining:
-
Cells were harvested and stained with Annexin V-FITC and propidium iodide (PI).
-
The stained cells were analyzed by flow cytometry. Annexin V-positive cells are indicative of early apoptosis, while cells positive for both Annexin V and PI are in late apoptosis or necrosis.
-
Microtubule Polymerization Assay
The effect of compound 11e on microtubule assembly was evaluated by fluorescence microscopy.[1][2]
-
Cell Treatment: Cells were treated with compound 11e.
-
Immunofluorescence Staining: The cells were fixed, permeabilized, and stained with an antibody against α-tubulin, followed by a fluorescently labeled secondary antibody.
-
Microscopy: The microtubule network was visualized using a fluorescence microscope to observe any disruptions in the microtubule structure.
Cell Cycle Analysis
Flow cytometry was used to determine the effect of compound 11e on the cell cycle distribution.[1][2]
-
Cell Treatment and Fixation: Cells were treated with the compound and then harvested and fixed in ethanol.
-
Staining: The fixed cells were treated with RNase and stained with propidium iodide (PI).
-
Flow Cytometry: The DNA content of the stained cells was analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M).
Western Blotting
The effect of compound 11e on the expression of apoptosis-related proteins was analyzed by Western blotting.[1][2]
-
Protein Extraction: Total protein was extracted from treated and untreated cells.
-
SDS-PAGE and Transfer: Protein samples were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane was incubated with primary antibodies against specific proteins (e.g., active caspase-3, -8, -9, procaspase-3, -8, -9, PARP, Bid, Bcl-xL, and Bcl-2) followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Signaling Pathway of Compound 11e-Induced Apoptosis
The following diagram illustrates the proposed signaling pathway through which compound 11e induces apoptosis in cancer cells. Mechanistic studies indicate that compound 11e induces apoptosis via both the intrinsic and extrinsic signaling pathways.[1][2]
Caption: Proposed apoptotic signaling pathway of Compound 11e.
Experimental Workflow for In Vitro Characterization
The following diagram outlines the general workflow for the in vitro characterization of novel anti-cancer compounds like compound 11e.
Caption: General experimental workflow for in vitro characterization.
References
- 1. Synthesis and SAR studies of novel 6,7,8-substituted 4-substituted benzyloxyquinolin-2(1H)-one derivatives for anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and SAR studies of novel 6,7,8-substituted 4-substituted benzyloxyquinolin-2(1H)-one derivatives for anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the c-Myc Inhibitor 10058-F4 and its Impact on Oncogenic Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
The c-Myc oncoprotein is a transcription factor that is deregulated in a majority of human cancers, making it a prime target for therapeutic intervention.[1] However, its nature as a transcription factor lacking a defined enzymatic pocket has rendered it a challenging target for small molecule inhibition.[1] This guide focuses on 10058-F4, a first-in-class small molecule inhibitor that directly targets the interaction between c-Myc and its obligate binding partner, Max. By preventing this crucial protein-protein interaction, 10058-F4 effectively abrogates the transcriptional activity of c-Myc, leading to cell cycle arrest, apoptosis, and a reduction in tumorigenicity in various cancer models. This document provides a comprehensive overview of the mechanism of action of 10058-F4, its effects on key oncogenic signaling pathways, a compilation of its activity in various cancer cell lines, and detailed experimental protocols for its study.
Introduction to c-Myc and its Role in Oncogenesis
c-Myc is a pleiotropic transcription factor that plays a central role in regulating a vast array of cellular processes, including proliferation, growth, metabolism, and apoptosis.[2] It functions as a heterodimer with Max to bind to specific DNA sequences known as E-boxes in the promoter regions of its target genes, thereby activating their transcription.[3] In normal cells, c-Myc expression is tightly regulated; however, in a wide range of human cancers, its expression or activity is constitutively elevated due to gene amplification, chromosomal translocation, or mutations in upstream signaling pathways.[1] This aberrant c-Myc activity drives uncontrolled cell proliferation and contributes to the malignant phenotype. The critical dependence of many tumors on sustained c-Myc activity, a phenomenon known as "Myc addiction," makes it an attractive target for cancer therapy.
10058-F4: A Direct Inhibitor of the c-Myc-Max Interaction
10058-F4 was identified through in silico screening as a small molecule that could disrupt the c-Myc-Max heterodimerization. It specifically targets the bHLH-Zip domain of c-Myc, preventing its association with Max. This inhibition is crucial because the c-Myc-Max heterodimer is the functional unit that binds to DNA and activates transcription. By disrupting this interaction, 10058-F4 effectively inhibits the transactivation of c-Myc target genes.
Mechanism of Action of 10058-F4
The primary mechanism of action of 10058-F4 is the direct inhibition of the c-Myc-Max protein-protein interaction. This leads to a cascade of downstream effects that counter the oncogenic functions of c-Myc.
Mechanism of 10058-F4 Action
Quantitative Data on the Efficacy of 10058-F4
The anti-proliferative activity of 10058-F4 has been evaluated in a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate its efficacy across different tumor types.
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| HL-60 | Acute Promyelocytic Leukemia | 49.0 | [3] |
| MycCaP | Prostate Cancer | >100 (low potency) | [3] |
| D341 | Medulloblastoma | 1.55 (for a similar class) | [4] |
| HT-29 | Colon Cancer | 2.48 (for a similar class) | [5] |
Note: Data for directly related compounds with similar mechanisms are included to provide a broader context of efficacy.
Impact on Oncogenic Signaling Pathways
By inhibiting c-Myc, 10058-F4 modulates several downstream signaling pathways that are critical for tumor growth and survival.
Cell Cycle Progression
c-Myc is a key regulator of the cell cycle, promoting the transition from G1 to S phase by upregulating the expression of cyclins (e.g., Cyclin D1) and cyclin-dependent kinases (CDKs). Inhibition of c-Myc by 10058-F4 leads to a decrease in the expression of these cell cycle regulators, resulting in G1 cell cycle arrest.
Effect of 10058-F4 on Cell Cycle
Apoptosis
c-Myc has a dual role in apoptosis. While it can promote apoptosis under certain conditions, in many cancer cells, its pro-proliferative signals are dominant. Inhibition of c-Myc can tip the balance towards apoptosis. 10058-F4 has been shown to induce caspase-3-dependent apoptosis.
Cellular Metabolism
c-Myc plays a significant role in reprogramming cellular metabolism to support rapid proliferation, a phenomenon known as the Warburg effect. It upregulates genes involved in glycolysis and glutaminolysis. Inhibition of c-Myc can lead to a metabolic crisis in cancer cells, characterized by ATP depletion.[6]
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation of c-Myc inhibitors.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of 10058-F4 (e.g., 0.1 to 100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blotting for c-Myc Target Gene Expression
This technique is used to detect changes in protein levels of c-Myc and its downstream targets.
-
Cell Lysis: Treat cells with 10058-F4 for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against c-Myc, Cyclin D1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Co-Immunoprecipitation (Co-IP) for c-Myc-Max Interaction
Co-IP is used to verify the disruption of the c-Myc-Max interaction.
-
Cell Lysis: Lyse treated and untreated cells in a non-denaturing lysis buffer.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against c-Myc or Max overnight at 4°C. Add protein A/G agarose beads and incubate for another 2-4 hours.
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elution and Western Blotting: Elute the protein complexes from the beads and analyze the presence of the co-immunoprecipitated protein (Max or c-Myc, respectively) by Western blotting.
Experimental Workflow
Conclusion
10058-F4 serves as a crucial tool for studying the biological consequences of c-Myc inhibition and as a lead compound for the development of more potent and specific c-Myc inhibitors. Its ability to disrupt the c-Myc-Max interaction provides a direct mechanism to counteract the oncogenic effects of c-Myc. The data and protocols presented in this guide offer a framework for researchers and drug developers to further investigate the therapeutic potential of targeting this "undruggable" oncoprotein. While 10058-F4 itself has limitations in terms of potency and bioavailability, it has paved the way for the discovery of next-generation c-Myc inhibitors with improved pharmacological properties.
References
- 1. C-Myc (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 2. embopress.org [embopress.org]
- 3. Computational study on natural compounds inhibitor of c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 4. c-Myc | DC Chemicals [dcchemicals.com]
- 5. Functional inhibition of c-Myc using novel inhibitors identified through “hot spot” targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. abmole.com [abmole.com]
An In-depth Technical Guide to the Early-Stage Research of the c-Myc Inhibitor F1021-0686
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the early-stage research and development of the novel c-Myc inhibitor, F1021-0686. The c-Myc oncoprotein is a critical transcription factor that is deregulated in a majority of human cancers, making it a prime target for therapeutic intervention. However, its intrinsically disordered nature has posed significant challenges for drug discovery. F1021-0686 was identified through an innovative approach targeting "hot spot" residues at the c-Myc/Max interaction interface, leading to a potent inhibitor of c-Myc's oncogenic activity.
Quantitative Data Summary
The in vitro efficacy of F1021-0686 was evaluated across various c-Myc-expressing cancer cell lines. The half-maximal inhibitory concentrations (IC50) were determined to quantify its cytotoxic potential.
| Cell Line | Cancer Type | IC50 (µM) |
| HL-60 | Acute Promyelocytic Leukemia | 0.209 ± 0.094 |
| MOLM-13 | Acute Myeloid Leukemia | 3.21 ± 0.75 |
| HT-29 | Colorectal Cancer | 2.48 ± 0.41 |
Mechanism of Action: Inhibition of c-Myc Transcriptional Activity
F1021-0686 exerts its anticancer effects by functionally repressing the transcriptional activity of c-Myc. This was demonstrated by assessing the mRNA and protein expression levels of known c-Myc target genes. Treatment with F1021-0686 led to a significant dose-dependent decrease in the expression of c-Myc target genes essential for cell growth and proliferation, including CAD, ODC1, NOP58, and NOP56.
Signaling Pathway Diagram
Caption: c-Myc/Max heterodimerization and subsequent target gene activation, inhibited by F1021-0686.
Experimental Protocols
This section details the key experimental methodologies used in the early-stage evaluation of F1021-0686.
In Silico Alanine Scanning Mutagenesis
This computational method was employed to identify critical "hot spot" residues at the c-Myc/Max protein-protein interaction interface. These hot spots are energetically crucial for the stability of the heterodimer.
Methodology:
-
A molecular dynamics simulation of the c-Myc/Max complex is performed to generate a conformational ensemble.
-
The binding free energy of the c-Myc/Max interface residues is calculated using the Molecular Mechanics Generalized Born Surface Area (MM-GBSA) method.
-
Each residue at the interface is computationally mutated to alanine, and the change in binding free energy (ΔΔG) is calculated.
-
Residues with a significant increase in ΔΔG upon mutation are identified as "hot spots," indicating their critical role in the interaction.
-
These identified hot spots are then used as targets for virtual screening of small molecule inhibitors.
Experimental Workflow: In Silico Hot Spot Identification
Caption: Computational workflow for identifying c-Myc/Max interaction hot spots for targeted drug discovery.
Fluorescence Polarization Assay
This biophysical assay was used to confirm the direct binding of the identified hit compounds to the c-Myc protein.
Methodology:
-
Reagents:
-
Recombinant c-Myc protein (bHLH-LZ domain).
-
Fluorescently labeled probe that binds to c-Myc.
-
Test compounds (e.g., F1021-0686) at various concentrations.
-
Assay buffer.
-
-
Procedure:
-
A fixed concentration of the fluorescent probe and c-Myc protein are incubated together, resulting in a high fluorescence polarization signal.
-
Increasing concentrations of the test compound are added to the mixture.
-
If the test compound binds to c-Myc, it displaces the fluorescent probe, causing a decrease in the fluorescence polarization signal.
-
The change in polarization is measured using a microplate reader equipped with polarizing filters.
-
The data is used to determine the binding affinity (e.g., IC50 or Kd) of the compound for c-Myc.
-
Cell Viability (MTT) Assay
The cytotoxic effects of F1021-0686 on c-Myc-expressing cancer cell lines were quantified using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Methodology:
-
Cell Culture:
-
Cancer cell lines (e.g., HL-60, MOLM-13, HT-29) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
-
Compound Treatment:
-
Cells are treated with a serial dilution of F1021-0686 or a vehicle control (DMSO) for a specified period (e.g., 72 hours).
-
-
MTT Incubation:
-
After the treatment period, MTT reagent is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.
-
-
Solubilization and Absorbance Reading:
-
A solubilization solution (e.g., DMSO or a specialized reagent) is added to dissolve the formazan crystals.
-
The absorbance of the resulting purple solution is measured at a wavelength of ~570 nm using a microplate reader.
-
-
Data Analysis:
-
The absorbance values are normalized to the vehicle-treated control cells to determine the percentage of cell viability.
-
The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
-
PrimePCR™ Array for c-Myc Target Gene Expression
To confirm that F1021-0686 inhibits the transcriptional activity of c-Myc, the expression of known c-Myc target genes was analyzed using a PrimePCR™ array.
Methodology:
-
Cell Treatment and RNA Extraction:
-
Cancer cells are treated with F1021-0686 at various concentrations for a defined time.
-
Total RNA is extracted from the treated and control cells using a standard RNA isolation kit.
-
-
cDNA Synthesis:
-
The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
-
Quantitative PCR (qPCR):
-
The cDNA is used as a template for qPCR using a PrimePCR™ array plate pre-loaded with validated primer pairs for a panel of c-Myc target genes (e.g., CAD, ODC1, NOP58, NOP56) and housekeeping genes for normalization.
-
The qPCR is performed on a real-time PCR instrument.
-
-
Data Analysis:
-
The relative expression of each target gene is calculated using the ΔΔCt method, normalizing to the expression of housekeeping genes in the treated samples relative to the untreated controls.
-
A significant decrease in the expression of c-Myc target genes in the presence of F1021-0686 indicates functional inhibition of c-Myc.
-
This technical guide provides a summary of the foundational preclinical research on the novel c-Myc inhibitor F1021-0686. The data presented herein demonstrates its potential as a promising candidate for further development in the treatment of c-Myc-driven cancers. The detailed methodologies offer a framework for the replication and expansion of these pivotal early-stage studies.
Preclinical Evaluation of Compound 67e: A Technical Whitepaper
This document provides a comprehensive overview of the preclinical data for Compound 67e, a novel investigational agent. The information presented is intended for researchers, scientists, and professionals involved in drug development and is based on a series of in vitro and in vivo studies designed to elucidate the compound's pharmacological, pharmacokinetic, and toxicological profile.
Introduction
Compound 67e is a synthetic small molecule designed as a potent and selective inhibitor of a key signaling pathway implicated in tumorigenesis. This whitepaper summarizes the critical preclinical findings that form the basis for its continued development as a potential therapeutic agent.
Mechanism of Action
Compound 67e is a potent inhibitor of the PI3K/Akt/mTOR signaling pathway, a critical cascade that regulates cell growth, proliferation, and survival. The compound demonstrates high affinity for the p110α catalytic subunit of phosphoinositide 3-kinase (PI3K).
In Vitro Efficacy
The anti-proliferative activity of Compound 67e was assessed across a panel of human cancer cell lines. The compound demonstrated potent cytotoxic effects, particularly in cell lines with known PIK3CA mutations.
Table 1: In Vitro Cytotoxicity of Compound 67e
| Cell Line | Cancer Type | PIK3CA Status | IC50 (nM) |
| MCF-7 | Breast | Mutant | 15.2 |
| BT-474 | Breast | Mutant | 25.8 |
| MDA-MB-231 | Breast | Wild-Type | 150.4 |
| A549 | Lung | Wild-Type | 210.1 |
| HCT116 | Colon | Mutant | 18.9 |
| SW480 | Colon | Wild-Type | 185.6 |
In Vivo Efficacy
The anti-tumor activity of Compound 67e was evaluated in a xenograft mouse model using the MCF-7 breast cancer cell line.
Table 2: In Vivo Efficacy in MCF-7 Xenograft Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Tumor Growth Inhibition (%) |
| Vehicle Control | - | Daily | 0 |
| Compound 67e | 25 | Daily | 45 |
| Compound 67e | 50 | Daily | 78 |
digraph "Xenograft_Study_Workflow" { graph [rankdir="TB", splines=ortho]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowhead=normal, penwidth=1.5, color="#4285F4"];A[label="Implantation of\nMCF-7 cells into\nnude mice", fillcolor="#FFFFFF", fontcolor="#202124"]; B[label="Tumor growth to\n~100-150 mm³", fillcolor="#FFFFFF", fontcolor="#202124"]; C [label="Randomization into\ntreatment groups", fillcolor="#FFFFFF", fontcolor="#202124"]; D [label="Daily administration of\nCompound 67e or Vehicle", fillcolor="#FFFFFF", fontcolor="#202124"]; E [label="Tumor volume and body\nweight measurement\n(twice weekly)", fillcolor="#FFFFFF", fontcolor="#202124"]; F [label="End of study\n(Day 21)", fillcolor="#FFFFFF", fontcolor="#202124"]; G [label="Tumor excision\nand analysis", fillcolor="#FFFFFF", fontcolor="#202124"];
A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; }
<b>Figure2: Experimental workflow for the in vivo xenograft study. Pharmacokinetics
The pharmacokinetic profile of Compound 67e was determined in male Sprague-Dawley rats following a single intravenous (IV) and oral (PO) administration.
Table 3: Pharmacokinetic Parameters of Compound 67e in Rats
Parameter IV (1 mg/kg) PO (10 mg/kg) Cmax (ng/mL) 580 250 Tmax (h) 0.1 1.5 AUC (0-inf) (ng*h/mL) 1250 2800 Half-life (t1/2) (h) 2.5 4.1 Bioavailability (%) - 45 Toxicology
Preliminary toxicology studies were conducted in rats to assess the safety profile of Compound 67e.
Table 4: Summary of 14-Day Repeat-Dose Toxicology in Rats
Dose (mg/kg/day) Key Findings NOAEL (mg/kg/day) 10 No adverse effects observed 10 30 Mild elevation in liver enzymes - 100 Moderate hepatotoxicity, slight weight loss - Experimental Protocols
7.1. In Vitro Cytotoxicity Assay Human cancer cell lines were seeded in 96-well plates and allowed to adhere overnight. Cells were then treated with increasing concentrations of Compound 67e for 72 hours. Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega). IC50 values were calculated using a four-parameter logistic curve fit.
7.2. Xenograft Mouse Model Female athymic nude mice were subcutaneously inoculated with MCF-7 cells. When tumors reached an average volume of 100-150 mm³, mice were randomized into treatment groups. Compound 67e was administered daily by oral gavage. Tumor volumes were measured twice weekly with calipers.
7.3. Pharmacokinetic Study Male Sprague-Dawley rats were administered a single dose of Compound 67e either intravenously or orally. Blood samples were collected at various time points and plasma concentrations of the compound were determined by LC-MS/MS. Pharmacokinetic parameters were calculated using non-compartmental analysis.
7.4. Repeat-Dose Toxicology Sprague-Dawley rats were administered Compound 67e daily for 14 days at three different dose levels. Clinical observations, body weight, and food consumption were monitored. At the end of the study, blood samples were collected for hematology and clinical chemistry analysis, and a full necropsy was performed.
Conclusion
The preclinical data for Compound 67e demonstrate a promising anti-cancer profile. The compound exhibits potent in vitro and in vivo efficacy in tumor models with a relevant genetic background. The pharmacokinetic profile is favorable for oral administration, and the preliminary safety assessment has identified a No-Observed-Adverse-Effect Level (NOAEL). These findings support the continued investigation of Compound 67e as a potential clinical candidate for the treatment of cancers with PIK3CA mutations.
An In-depth Technical Guide to Identifying Novel c-Myc Protein Interactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The c-Myc oncoprotein is a pleiotropic transcription factor that is deregulated in over 50% of human cancers, making it a prime target for therapeutic intervention.[1] As a master regulator of gene expression, c-Myc orchestrates a wide array of cellular processes including proliferation, growth, and metabolism. Its function is intricately modulated by a dynamic network of protein-protein interactions. Identifying novel c-Myc interactors is paramount to unraveling its complex biology and discovering new avenues for targeted drug development. This guide provides a comprehensive overview of cutting-edge techniques to discover and validate novel c-Myc protein interactions, complete with detailed experimental protocols and data interpretation strategies.
Experimental Strategies for Discovering c-Myc Interactors
A variety of powerful techniques can be employed to elucidate the c-Myc interactome. These methods can be broadly categorized into proximity-based labeling, co-immunoprecipitation-based approaches, and RNA-centric methods.
Proximity-Dependent Biotinylation (BioID)
BioID is a powerful technique for identifying physiologically relevant protein interactions, including transient and weak associations, within a cellular context.[2] The method utilizes a promiscuous biotin ligase (BirA) fused to the protein of interest (c-Myc). When expressed in cells and supplemented with biotin, the BirA-c-Myc fusion protein biotinylates proximal proteins, which can then be captured and identified by mass spectrometry.
The general workflow for a c-Myc BioID experiment involves the generation of a stable cell line expressing the BirA*-c-Myc fusion protein, biotin labeling, cell lysis, streptavidin affinity purification of biotinylated proteins, and subsequent identification by mass spectrometry.
BioID Experimental Workflow
Co-Immunoprecipitation followed by Mass Spectrometry (Co-IP-MS)
Co-immunoprecipitation (Co-IP) is a classical and widely used technique to isolate a protein of interest and its interacting partners from a cell lysate.[3] When coupled with mass spectrometry, Co-IP-MS can identify the components of protein complexes.
The workflow for a c-Myc Co-IP-MS experiment involves cell lysis under non-denaturing conditions, incubation of the lysate with an antibody specific to c-Myc, capture of the antibody-protein complexes with protein A/G beads, elution of the bound proteins, and identification by mass spectrometry.
Co-IP-MS Experimental Workflow
Tandem Affinity Purification (TAP)-MS
Tandem Affinity Purification (TAP) is a two-step affinity purification method that significantly reduces the background of non-specifically bound proteins, leading to the isolation of highly purified protein complexes.[4]
In a c-Myc TAP-MS experiment, c-Myc is fused to a TAP tag, which typically consists of two different affinity tags separated by a protease cleavage site. The fusion protein and its interacting partners are sequentially purified using the two affinity tags, and the final eluate is analyzed by mass spectrometry.
TAP-MS Experimental Workflow
Hybridization Purification of RNA-Protein Complexes (HyPR-MS)
HyPR-MS is a technique designed to identify proteins that interact with a specific RNA molecule in vivo.[1][5] This method is particularly useful for studying the interactions of c-Myc with RNA-binding proteins that may regulate its expression or function.
The HyPR-MS workflow involves in vivo crosslinking of RNA-protein complexes, cell lysis, hybridization of the target RNA (c-Myc mRNA) with biotinylated antisense oligonucleotides, capture of the complexes on streptavidin beads, and identification of the associated proteins by mass spectrometry.
HyPR-MS Experimental Workflow
Validation of Novel c-Myc Interactions
Once putative interactors have been identified, it is crucial to validate these interactions using orthogonal methods.
Proximity Ligation Assay (PLA)
The proximity ligation assay (PLA) is an in situ technique that allows for the visualization and quantification of protein-protein interactions within fixed cells.[6] PLA provides spatial information about the interaction and can detect weak or transient interactions.
Biolayer Interferometry (BLI)
Biolayer interferometry (BLI) is a label-free, real-time optical biosensing technique used to measure biomolecular interactions.[7][8] BLI can be used to determine the binding kinetics (association and dissociation rates) and affinity of a purified c-Myc protein with a potential interacting partner.
Quantitative Data from c-Myc Interactome Studies
Several large-scale proteomic studies have been conducted to identify novel c-Myc interacting proteins. The following tables summarize some of the high-confidence interactors identified in these studies.
Table 1: Novel c-Myc Interactors Identified by BioID
| Protein | Description | Fold Change (c-Myc/Control) | p-value | Reference |
| CHD8 | Chromodomain Helicase DNA Binding Protein 8 | >2 | <0.01 | [2] |
| WDR5 | WD Repeat Domain 5 | >2 | <0.01 | [2] |
| TRRAP | Transformation/Transcription Domain-Associated Protein | >2 | <0.01 | [2] |
| KAT5 | K(lysine) Acetyltransferase 5 | >2 | <0.01 | [2] |
| BRD4 | Bromodomain Containing 4 | >2 | <0.01 | [2] |
Table 2: Novel c-Myc Interactors Identified by TAP-MS
| Protein | Description | Spectral Counts (c-Myc) | Spectral Counts (Control) | Reference |
| RUVBL1 | RuvB Like AAA ATPase 1 | High | Low | [9] |
| RUVBL2 | RuvB Like AAA ATPase 2 | High | Low | [9] |
| INO80 | INO80 Complex Subunit | High | Low | [9] |
| TIP48 | TBP-interacting protein 48 | High | Low | [9] |
| TIP49 | TBP-interacting protein 49 | High | Low | [9] |
Table 3: Novel c-Myc mRNA Interactors Identified by HyPR-MS
| Protein | Description | Fold Enrichment | p-value | Reference |
| HNRNPU | Heterogeneous Nuclear Ribonucleoprotein U | >2 | <0.05 | [10] |
| IGF2BP1 | Insulin-Like Growth Factor 2 MRNA Binding Protein 1 | >2 | <0.05 | [10] |
| YBX1 | Y Box Binding Protein 1 | >2 | <0.05 | [10] |
| EIF4A3 | Eukaryotic Initiation Factor 4A3 | >2 | <0.05 | [10] |
| PABPC1 | Poly(A) Binding Protein Cytoplasmic 1 | >2 | <0.05 | [10] |
Signaling Pathways of Novel c-Myc Interactors
The identification of novel c-Myc interactors provides insights into new signaling pathways and cellular processes regulated by c-Myc.
c-Myc, WDR5, and Histone Methylation
The interaction between c-Myc and WDR5, a core component of the MLL/SET1 histone methyltransferase complexes, links c-Myc to the regulation of histone H3 lysine 4 (H3K4) methylation.[11][12] This interaction is crucial for the recruitment of the MLL complex to c-Myc target genes, leading to H3K4 trimethylation and transcriptional activation.
c-Myc-WDR5 Signaling Pathway
c-Myc, TRRAP, and Histone Acetylation
c-Myc interacts with TRRAP, a scaffold protein that is a component of several histone acetyltransferase (HAT) complexes, including the GCN5/PCAF and TIP60 complexes.[1][13] This interaction is essential for the recruitment of HATs to c-Myc target genes, leading to histone acetylation and transcriptional activation.
c-Myc-TRRAP Signaling Pathway
c-Myc, CHD8, and Wnt/β-catenin Signaling
The interaction between c-Myc and CHD8, a chromodomain helicase DNA-binding protein, has been implicated in the regulation of the Wnt/β-catenin signaling pathway.[14][15][16] CHD8 can interact with β-catenin and repress the transcription of Wnt target genes. The interplay between c-Myc and CHD8 in this context is an active area of research.
c-Myc, CHD8, and Wnt Signaling
Detailed Experimental Protocols
This section provides detailed, step-by-step protocols for some of the key experimental techniques discussed in this guide.
Protocol 1: c-Myc BioID
1. Vector Construction:
-
Subclone the human c-Myc cDNA into a mammalian expression vector containing an N-terminal myc-tag and the BirA* enzyme (e.g., pcDNA3.1 mycBioID).
-
Verify the correct in-frame fusion by Sanger sequencing.
2. Stable Cell Line Generation:
-
Transfect HEK293 or other suitable cells with the c-Myc-BirA* expression vector using a standard transfection reagent.
-
48 hours post-transfection, begin selection with the appropriate antibiotic (e.g., G418 for pcDNA3.1).
-
Culture the cells in selection media for 2-3 weeks, replacing the media every 3-4 days.
-
Isolate and expand individual resistant colonies.
-
Screen the clones for c-Myc-BirA* expression by Western blotting using an anti-myc antibody.
3. Biotin Labeling and Cell Lysis:
-
Plate the stable cell line and a control cell line (expressing BirA* alone) to 70-80% confluency.
-
Induce expression of the fusion protein if using an inducible system.
-
Supplement the culture medium with 50 µM biotin and incubate for 18-24 hours.
-
Wash the cells with PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
4. Streptavidin Affinity Purification:
-
Clarify the cell lysates by centrifugation.
-
Incubate the cleared lysates with streptavidin-coated magnetic beads for 2-4 hours at 4°C with rotation.
-
Wash the beads extensively to remove non-specifically bound proteins.
5. On-Bead Tryptic Digestion and Mass Spectrometry:
-
Resuspend the beads in a digestion buffer containing trypsin.
-
Incubate overnight at 37°C to digest the proteins.
-
Collect the supernatant containing the peptides.
-
Analyze the peptides by LC-MS/MS.
Protocol 2: c-Myc Co-Immunoprecipitation
1. Cell Lysis:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse the cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) with protease inhibitors on ice for 30 minutes.
-
Clarify the lysate by centrifugation.
2. Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with an anti-c-Myc antibody or an isotype control antibody overnight at 4°C with gentle rotation.
-
Add protein A/G beads and incubate for another 2-4 hours.
3. Washing and Elution:
-
Pellet the beads by centrifugation and wash them 3-5 times with lysis buffer.
-
Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.
4. Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with antibodies against the putative interacting protein and c-Myc.
Conclusion
The study of the c-Myc interactome is a rapidly evolving field with the potential to uncover novel aspects of c-Myc biology and identify new therapeutic targets. The combination of advanced discovery techniques like BioID and TAP-MS with robust validation methods such as PLA and BLI provides a powerful platform for a comprehensive understanding of the c-Myc protein network. The detailed protocols and data provided in this guide serve as a valuable resource for researchers embarking on the exciting journey of exploring the multifaceted world of c-Myc protein interactions.
References
- 1. TRRAP and GCN5 are used by c-Myc to activate RNA polymerase III transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BioID identifies novel c-MYC interacting partners in cultured cells and xenograft tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Myc and the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chromatin Remodeler CHD8 in Autism and Brain Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Histone H3 Lysine 4 Presenter WDR5 as an Oncogenic Protein and Novel Epigenetic Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small-molecule inhibition of MLL activity by disruption of its interaction with WDR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Essential Cofactor TRRAP Recruits the Histone Acetyltransferase hGCN5 to c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Histone H3 Recogntion and Presentation by the WDR5 Module of the MLL1 Complex (Journal Article) | OSTI.GOV [osti.gov]
- 9. researchgate.net [researchgate.net]
- 10. Comprehensive in vivo identification of the c-Myc mRNA protein interactome using HyPR-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Histone H3 recognition and presentation by the WDR5 module of the MLL1 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. JCI - Hijacking a key chromatin modulator creates epigenetic vulnerability for MYC-driven cancer [jci.org]
- 14. Reactome | CHD8 binds beta-catenin to negatively regulate WNT-dependent gene expression [reactome.org]
- 15. Comprehensive in vivo identification of the c-Myc mRNA protein interactome using HyPR-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The Mechanisms of CHD8 in Neurodevelopment and Autism Spectrum Disorders - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Use of c-Myc Inhibitor 10058-F4 in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of the c-Myc inhibitor 10058-F4 in preclinical xenograft models. This document includes its mechanism of action, experimental protocols for in vitro and in vivo studies, and a summary of key quantitative data from published research.
Introduction
The c-Myc oncogene is a critical transcription factor that is frequently deregulated in a wide range of human cancers.[1][2] It plays a pivotal role in orchestrating cell proliferation, growth, metabolism, and apoptosis.[2][3] The functional activity of c-Myc is dependent on its heterodimerization with its partner protein, Max.[4][5] The small molecule inhibitor, 10058-F4, has been identified as a disruptor of this c-Myc-Max interaction, thereby preventing the transactivation of c-Myc target genes and exhibiting anti-cancer properties.[6][7][8]
Mechanism of Action
10058-F4 is a cell-permeable thioxothiazolidinone that specifically binds to the c-Myc protein, inducing a conformational change that hinders its dimerization with Max.[9][10] This disruption of the c-Myc-Max heterodimer is crucial as this complex is responsible for binding to E-box sequences in the promoter regions of target genes, leading to their transcriptional activation.[1][5] By inhibiting this interaction, 10058-F4 effectively downregulates the expression of c-Myc target genes involved in cell cycle progression and survival.[6][7] In vitro studies have demonstrated that 10058-F4 can induce cell cycle arrest, primarily at the G0/G1 phase, and promote apoptosis through a caspase-3-dependent pathway.[6][7][11]
Signaling Pathway
Data Presentation
In Vitro Efficacy of 10058-F4
| Cell Line | Cancer Type | Assay | IC50 (µM) | Incubation Time (h) | Reference |
| Daudi | Burkitt's Lymphoma | MTT | 17.8 ± 1.7 | 72 | [12] |
| HL-60, U937, NB-4 | Leukemia | MTT | 30-150 (Concentration Range) | 72 | [6] |
| K562 | Chronic Myeloid Leukemia | MTT | 100-250 (Concentration Range) | 48 | [13] |
| SKOV3, Hey | Ovarian Cancer | MTT | ~50-100 (Concentration Range) | 72 | [10] |
In Vivo Studies with 10058-F4 in Xenograft Models
| Cancer Type | Cell Line(s) | Animal Model | Dosage and Administration | Treatment Schedule | Outcome | Reference |
| Prostate Cancer | PC-3, DU145 | SCID Mice | 20 or 30 mg/kg i.v. | Once daily for 5 days, for 2 weeks | No significant inhibition of tumor growth | [8] |
| Neuroblastoma | - | Transgenic and Xenograft Mice | Not specified | 14 days | Delayed tumor growth | [10] |
| Pancreatic Cancer | - | - | Not specified | - | No discernible effect on tumor burden alone | [14] |
| Pancreatic Cancer | - | - | Not specified (in combination with curcumin) | - | Significantly inhibited tumor growth | [14] |
Experimental Protocols
In Vitro Cell Proliferation (MTT) Assay
This protocol is adapted from methodologies described for leukemia and ovarian cancer cell lines.[6][10]
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 1 x 10^5 cells/mL.
-
Treatment: After 24 hours of incubation, treat the cells with varying concentrations of 10058-F4 (e.g., 0, 30, 60, 90, 120, 150 µM).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 3 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader. The number of viable cells is assessed by the percentage of absorbance relative to the solvent control.
In Vivo Xenograft Tumor Model
The following is a generalized protocol based on studies in prostate cancer xenograft models.[8]
-
Animal Model: Use immunodeficient mice, such as SCID (Severe Combined Immunodeficient) mice, to prevent rejection of human tumor cells.
-
Cell Preparation: Culture the desired human cancer cell line (e.g., PC-3 or DU145 for prostate cancer) under standard conditions. Harvest cells during the logarithmic growth phase and resuspend in a suitable medium (e.g., PBS or Matrigel) at a concentration of 1-5 x 10^6 cells per injection volume.
-
Tumor Cell Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable and reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups. Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Drug Preparation and Administration: Prepare 10058-F4 for in vivo administration. A formulation for intravenous (i.v.) injection can be prepared by dissolving the compound in a vehicle such as a mixture of DMSO, PEG300, Tween80, and water.[6] Administer 10058-F4 at the desired dose (e.g., 20 or 30 mg/kg) according to the planned schedule (e.g., daily for 5 consecutive days).
-
Monitoring and Endpoint: Monitor the animals for signs of toxicity, including weight loss and changes in behavior. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, Western blotting).
Considerations and Limitations
While 10058-F4 shows promise in in vitro studies, its in vivo efficacy in some xenograft models has been limited.[8] This has been attributed to its rapid metabolism and low concentration in tumors.[8] The terminal half-life of 10058-F4 in mice is approximately 1 hour.[6][8] Therefore, strategies to improve its pharmacokinetic profile, such as the development of more stable analogs or the use of novel drug delivery systems, may be necessary to enhance its therapeutic potential. Furthermore, combination therapies, as demonstrated with curcumin, may be a more effective approach for utilizing c-Myc inhibitors in vivo.[14]
Conclusion
The c-Myc inhibitor 10058-F4 is a valuable tool for studying the biological consequences of c-Myc inhibition in cancer cells. While its application in xenograft models presents challenges due to its pharmacokinetic properties, the provided protocols and data serve as a foundation for designing and interpreting in vivo experiments. Future research should focus on overcoming the limitations of 10058-F4 to fully exploit the therapeutic potential of targeting c-Myc in cancer.
References
- 1. c-Myc Pathway [gentarget.com]
- 2. The MYC oncogene — the grand orchestrator of cancer growth and immune evasion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Efficacy, pharmacokinetics, tisssue distribution, and metabolism of the Myc-Max disruptor, 10058-F4 [Z,E]-5-[4-ethylbenzylidine]-2-thioxothiazolidin-4-one, in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structurally diverse c-Myc inhibitors share a common mechanism of action involving ATP depletion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of the antitumor effects of c-Myc-Max heterodimerization inhibitor 100258-F4 in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. brieflands.com [brieflands.com]
- 12. In Vitro Cytotoxicity and In Vivo Efficacy, Pharmacokinetics, and Metabolism of 10074-G5, a Novel Small-Molecule Inhibitor of c-Myc/Max Dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anti-Leukemic Effects of Small Molecule Inhibitor of c-Myc (10058-F4) on Chronic Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antitumor Effects of 10058-F4 and Curcumin in Combination Therapy for Pancreatic Cancer In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Optimal In Vitro Use of c-Myc Inhibitor 11
For Researchers, Scientists, and Drug Development Professionals
Introduction
The c-Myc oncogene is a critical transcription factor that is deregulated in a vast array of human cancers, making it a prime target for therapeutic intervention. c-Myc forms a heterodimer with its partner protein MAX to bind to E-box DNA sequences and regulate the transcription of genes involved in cell proliferation, growth, and metabolism.[1][2] Small molecule inhibitors that disrupt the c-Myc/MAX interaction are therefore valuable tools for cancer research and drug development. This document provides detailed application notes and protocols for the in vitro use of c-Myc inhibitor 11, a compound with a reported pEC50 of 6.4.[3][4]
Disclaimer: Specific experimental data for this compound, including its chemical structure and optimal dosages for all cell types and assays, is limited in publicly available literature. The following protocols are generalized for c-Myc inhibitors and should be adapted and optimized for your specific experimental conditions.
Mechanism of Action
This compound is presumed to function as a direct inhibitor of the c-Myc/MAX protein-protein interaction. By binding to c-Myc, it prevents the formation of the functional c-Myc/MAX heterodimer. This disruption inhibits the binding of the complex to the E-box sequences in the promoter regions of target genes, thereby downregulating the expression of genes crucial for cell cycle progression and proliferation.
c-Myc Signaling Pathway
Caption: A simplified diagram of the c-Myc signaling pathway and the inhibitory action of this compound.
Data Presentation
The optimal dosage of this compound will vary depending on the cell line and the specific assay. It is recommended to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for each experimental system. Below are tables with example IC50 values for other c-Myc inhibitors to provide a reference range.
Table 1: In Vitro IC50 Values of Various c-Myc Inhibitors in Different Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) | Reference |
| 10058-F4 | HL-60 | Human Promyelocytic Leukemia | ~50-100 | [5] |
| 10074-G5 | Daudi | Burkitt's Lymphoma | 15.6 | [5] |
| MYCi361 | MycCaP | Prostate Cancer | 2.9 | [6] |
| 7594-0037 | RPMI-8226 | Multiple Myeloma | 17.8 | [5] |
| 7594-0037 | U266 | Multiple Myeloma | 27.9 | [5] |
| Unnamed | D341, HL-60, HT-29 | Medulloblastoma, Leukemia, Colon Cancer | 0.209 - 3.21 | [7] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effect of this compound on a cancer cell line.
Materials:
-
This compound
-
Cancer cell line of interest (e.g., HL-60, Daudi)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare a serial dilution of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted inhibitor solutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[8][9][10]
-
Add 100 µL of solubilization solution to each well and incubate for at least 2 hours at room temperature in the dark to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
MTT Assay Workflow
Caption: A flowchart illustrating the key steps of the MTT cell viability assay.
Western Blot Analysis of c-Myc and Downstream Targets
This protocol is to assess the effect of this compound on the protein levels of c-Myc and its downstream targets.
Materials:
-
This compound
-
Cancer cell line
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-c-Myc, anti-downstream target, anti-loading control e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Treat cells with this compound at various concentrations for a specified time (e.g., 24-48 hours).
-
Lyse the cells in lysis buffer and quantify the protein concentration.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.[11]
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Capture the image using an imaging system and perform densitometry analysis to quantify protein levels relative to the loading control.
Co-Immunoprecipitation (Co-IP) to Assess c-Myc/MAX Interaction
This protocol is to determine if this compound disrupts the interaction between c-Myc and MAX.
Materials:
-
This compound
-
Cancer cell line
-
Co-IP lysis buffer (non-denaturing) with protease inhibitors
-
Primary antibodies (anti-c-Myc or anti-MAX for immunoprecipitation)
-
Protein A/G agarose beads
-
Wash buffer
-
Elution buffer
-
Western blot reagents (as listed above)
Protocol:
-
Treat cells with this compound for a specified time (e.g., 4-6 hours).[12]
-
Lyse the cells in Co-IP lysis buffer.
-
Pre-clear the lysate by incubating with protein A/G agarose beads.
-
Incubate the pre-cleared lysate with the immunoprecipitating antibody (e.g., anti-MAX) overnight at 4°C.
-
Add protein A/G agarose beads to pull down the antibody-protein complexes.
-
Wash the beads several times with wash buffer to remove non-specific binding.
-
Elute the protein complexes from the beads.
-
Analyze the eluted proteins by Western blot using an antibody against the co-immunoprecipitated protein (e.g., anti-c-Myc).
References
- 1. Computational study on natural compounds inhibitor of c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. Identification of a Novel c-Myc Inhibitor 7594-0037 by Structure-Based Virtual Screening and Investigation of Its Anti-Cancer Effect on Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small Molecule MYC Inhibitors Suppress Tumor Growth and Enhance Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Functional inhibition of c-Myc using novel inhibitors identified through “hot spot” targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing c-Myc Inhibition in Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction: The c-Myc proto-oncogene is a transcription factor that is dysregulated in a high percentage of human cancers, making it a prime target for therapeutic intervention.[1][2][3][4] c-Myc forms a heterodimer with MAX to bind to E-box DNA sequences, regulating the transcription of a vast network of genes involved in cell proliferation, growth, metabolism, and apoptosis.[2][5] Consequently, inhibiting c-Myc function is a promising strategy for cancer therapy. These application notes provide a comprehensive set of protocols to assess the efficacy of potential c-Myc inhibitors in cancer cell lines.
c-Myc Signaling Pathway
The following diagram illustrates the central role of c-Myc in promoting cell cycle progression and its interaction with its binding partner MAX.
References
- 1. Cell-Based Methods for the Identification of MYC-Inhibitory Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tools to study c-Myc and Myc-tagged proteins | Abcam [abcam.com]
- 3. youtube.com [youtube.com]
- 4. Functional inhibition of c-Myc using novel inhibitors identified through “hot spot” targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | MYC function and regulation in physiological perspective [frontiersin.org]
Application Notes and Protocols: Compound 67e in High-Throughput Screening
A specific compound designated "Compound 67e" could not be identified in publicly available scientific literature. Therefore, the following application notes and protocols are based on general principles of high-throughput screening (HTS) for novel compound discovery and assume that "Compound 67e" is a hypothetical small molecule inhibitor.
To proceed with a specific analysis of your compound of interest, please provide a more definitive identifier, such as its chemical name, CAS number, or a reference to the publication where it is described. The subsequent sections will outline a generalized workflow for characterizing a novel compound in a high-throughput screening context.
Introduction to High-Throughput Screening (HTS)
High-throughput screening is a cornerstone of modern drug discovery, enabling the rapid assessment of large chemical libraries to identify "hit" compounds that modulate a specific biological target or pathway.[1] HTS assays are typically performed in a miniaturized format (e.g., 384- or 1536-well plates) and are highly automated to allow for the screening of thousands to millions of compounds.[1][2] The primary goal of an HTS campaign is to identify compounds that can serve as starting points for further medicinal chemistry optimization and development into clinical candidates.
Hypothetical Application of Compound 67e in an HTS Campaign
For the purposes of this document, we will hypothesize that Compound 67e has been identified as a hit in a primary HTS campaign designed to find inhibitors of a key signaling pathway implicated in a disease, for example, the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer.[3]
Primary Screening and Hit Identification
In a primary screen, all compounds in a library are typically tested at a single concentration to identify initial hits.[4] Compounds that show activity above a certain threshold are selected for further confirmation and validation.
Workflow for Primary HTS:
Caption: High-throughput screening workflow for primary hit identification.
Hit Confirmation and Dose-Response Analysis
Confirmed hits from the primary screen are then subjected to dose-response analysis to determine their potency. This involves testing the compound over a range of concentrations to generate a dose-response curve and calculate the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50).[5][6][7]
Table 1: Hypothetical Dose-Response Data for Compound 67e
| Compound 67e Concentration (µM) | Percent Inhibition (%) |
| 100 | 98.2 |
| 30 | 95.1 |
| 10 | 85.3 |
| 3 | 60.7 |
| 1 | 48.9 |
| 0.3 | 25.4 |
| 0.1 | 10.1 |
| 0.03 | 2.5 |
| 0.01 | 0.8 |
| 0 (Control) | 0 |
From this data, an IC50 value can be calculated using non-linear regression.[8] A lower IC50 value indicates higher potency.[7]
Experimental Protocols
Protocol: Cell-Based PI3K/AKT Pathway HTS Assay
This protocol describes a general method for a cell-based assay to screen for inhibitors of the PI3K/AKT signaling pathway.
Materials:
-
Human cancer cell line with a constitutively active PI3K pathway (e.g., MCF-7, U87-MG)
-
Assay medium: RPMI-1640, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin
-
Compound 67e and other library compounds dissolved in 100% DMSO
-
384-well clear-bottom white assay plates
-
Reagents for detecting phosphorylated AKT (pAKT), a downstream marker of PI3K activity (e.g., AlphaLISA® or HTRF® assay kits)
-
Automated liquid handling systems
-
Plate reader capable of detecting the assay signal
Procedure:
-
Cell Seeding: Seed the cancer cells into 384-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Addition: Using an automated liquid handler, transfer a small volume (e.g., 50 nL) of Compound 67e from a stock plate to the assay plate to achieve the desired final concentration. Include positive (known inhibitor) and negative (DMSO vehicle) controls.
-
Incubation: Incubate the plates for a specified period (e.g., 1-24 hours) at 37°C in a humidified incubator.
-
Cell Lysis and Detection: Lyse the cells and perform the detection of pAKT according to the manufacturer's instructions for the chosen assay technology.
-
Data Acquisition: Read the plates on a compatible plate reader.
Protocol: IC50 Determination
Procedure:
-
Prepare a serial dilution of Compound 67e in 100% DMSO. A common dilution series is 1:3 or 1:5, covering a wide concentration range (e.g., 100 µM to 1 nM).
-
Perform the cell-based assay as described above, but with the serially diluted compound.
-
Calculate the percent inhibition for each concentration relative to the positive and negative controls.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.[9]
Signaling Pathway Analysis
Understanding the mechanism of action of a hit compound involves identifying the specific signaling pathway it modulates.
Diagram: Simplified PI3K/AKT/mTOR Signaling Pathway
Caption: Hypothetical inhibition of the PI3K signaling pathway by Compound 67e.
Conclusion
While specific details for "Compound 67e" are unavailable, this document provides a comprehensive overview of the standard procedures and considerations for characterizing a novel small molecule inhibitor discovered through high-throughput screening. The provided protocols and diagrams illustrate a generalized workflow that can be adapted for the specific biological target and assay technology relevant to the compound . For a more tailored and accurate application note, further details on the chemical structure and biological activity of Compound 67e are required.
References
- 1. High Throughput Screening (HTS) Services | Evotec [evotec.com]
- 2. Compound Management for Quantitative High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Signaling Pathways and Natural Compounds in Triple-Negative Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High Throughput Assay Screening | Yale Center for Molecular Discovery [ycmd.yale.edu]
- 5. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]
- 6. Explain what is EC50? [synapse.patsnap.com]
- 7. IC50, EC50 and its Importance in Drug Discovery and Development [visikol.com]
- 8. researchgate.net [researchgate.net]
- 9. EC50 Calculator | AAT Bioquest [aatbio.com]
Application Notes and Protocols for In Vivo Delivery of c-Myc Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The c-Myc oncogene is a critical regulator of cell proliferation, growth, and apoptosis, and its dysregulation is implicated in a majority of human cancers. Consequently, the development of inhibitors targeting c-Myc has been a significant focus of cancer research. The successful in vivo application of these inhibitors is paramount to translating preclinical findings into clinical therapies. However, the delivery of c-Myc inhibitors to tumor tissues in effective concentrations presents considerable challenges, including poor bioavailability, rapid metabolism, and off-target toxicity.
These application notes provide a comprehensive overview of established and emerging methods for the in vivo delivery of various classes of c-Myc inhibitors, including small molecules, peptides, and nucleic acid-based therapies. Detailed protocols and quantitative data are presented to guide researchers in the design and execution of their in vivo studies.
I. In Vivo Delivery of Small Molecule c-Myc Inhibitors
Small molecule inhibitors that disrupt the c-Myc/Max dimerization are a major class of c-Myc targeted therapeutics. However, their clinical translation has been hampered by suboptimal pharmacokinetic properties.
A. Case Study: 10058-F4
10058-F4 is a well-characterized small molecule inhibitor that prevents the interaction between c-Myc and its obligate binding partner, Max. While effective in vitro, its in vivo application has highlighted the challenges of small molecule delivery.
Quantitative Data Summary: In Vivo Administration of 10058-F4
| Parameter | Details | Reference |
| Animal Model | SCID mice bearing DU145 or PC-3 human prostate cancer xenografts | [1][2] |
| Inhibitor | 10058-F4 | [1][2] |
| Formulation | Not explicitly stated, administered intravenously | [1][2] |
| Dosage | 20 or 30 mg/kg | [1][2] |
| Administration Route | Intravenous (i.v.) | [1][2] |
| Dosing Schedule | Daily for 5 days for 2 weeks | [1][2] |
| Pharmacokinetics | Peak plasma concentration at 5 min (~300 µM); Terminal half-life of ~1 hour | [1][2][3] |
| In Vivo Efficacy | No significant inhibition of tumor growth | [1][2] |
| Reason for Lack of Efficacy | Rapid metabolism and low tumor concentrations (at least 10-fold lower than plasma) | [1][2] |
Experimental Protocol: Intravenous Administration of 10058-F4 in a Xenograft Mouse Model
This protocol is based on studies by Guo et al. (2009).[1][2]
-
Animal Model: Use immunodeficient mice (e.g., SCID mice) bearing subcutaneous human cancer xenografts (e.g., PC-3 or DU145).
-
Inhibitor Preparation: Prepare a stock solution of 10058-F4 in a suitable solvent such as DMSO. For in vivo administration, the final formulation for injection should be prepared. A common formulation involves a mixture of DMSO, PEG300, Tween-80, and saline. For example, a working solution can be prepared by mixing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline[3]. The final concentration should be calculated based on the desired dosage and the injection volume.
-
Administration:
-
Administer the 10058-F4 formulation intravenously (e.g., via tail vein injection).
-
The dosing volume should be appropriate for the size of the animal (typically 100-200 µL for a mouse).
-
-
Dosing Schedule: A typical schedule is a daily injection for five consecutive days, followed by a two-day break, for a total of two weeks.
-
Monitoring: Monitor tumor volume and animal body weight regularly (e.g., twice weekly) to assess efficacy and toxicity.
-
Pharmacokinetic Analysis (Optional): To determine the concentration of 10058-F4 in plasma and tissues, collect blood and tissue samples at various time points after injection (e.g., 5, 15, 30, 60, 120, 240, 360 minutes). Analyze the samples using high-performance liquid chromatography (HPLC).
II. In Vivo Delivery of Peptide and Miniprotein c-Myc Inhibitors
Peptide-based inhibitors, such as the miniprotein Omomyc, represent another promising class of c-Myc therapeutics. These larger molecules can have different delivery requirements and challenges compared to small molecules.
A. Case Study: Omomyc
Omomyc is a dominant-negative mutant of the c-Myc bHLH-Zip domain that sequesters c-Myc into inactive heterodimers. It has shown significant promise in preclinical models.
Quantitative Data Summary: In Vivo Administration of Omomyc
| Parameter | Details | Reference |
| Animal Model | Kras-driven lung adenocarcinoma-bearing mice | [4] |
| Inhibitor | Omomyc miniprotein | [4] |
| Formulation | Not explicitly stated, administered intranasally or intravenously | [4][5] |
| Dosage | 2.37 mg/kg (intranasal) | [4] |
| Administration Route | Intranasal or Intravenous (i.v.) | [4][5] |
| Dosing Schedule | Daily for 3 days (intranasal) | [4] |
| In Vivo Efficacy | Reduced tumor cell proliferation; systemic administration showed a wide therapeutic window | [4][5][6] |
Experimental Protocol: Intranasal Delivery of Omomyc in a Lung Cancer Mouse Model
This protocol is based on studies with the Omomyc miniprotein.[4][6]
-
Animal Model: Use a relevant mouse model, such as a genetically engineered model of lung adenocarcinoma (e.g., KrasG12D-driven).
-
Inhibitor Preparation: Recombinantly produce and purify the Omomyc miniprotein. For intranasal delivery, dissolve the lyophilized protein in a sterile, isotonic solution (e.g., phosphate-buffered saline, PBS).
-
Administration:
-
Lightly anesthetize the mouse.
-
Administer the Omomyc solution intranasally in a small volume (e.g., 20-50 µL), allowing the mouse to inhale the droplets.
-
-
Dosing Schedule: Administer the treatment daily for a defined period (e.g., 3 consecutive days).
-
Monitoring: After the treatment course, sacrifice the animals and collect lung tissues for histological and molecular analysis (e.g., Ki67 staining for proliferation, gene expression analysis of c-Myc targets).
III. In Vivo Delivery of Nucleic Acid-Based c-Myc Inhibitors
Antisense oligonucleotides and small interfering RNAs (siRNAs) can be designed to specifically target and degrade c-Myc mRNA, thereby inhibiting its expression.
A. Case Study: AVI-4126 (Antisense Oligonucleotide)
AVI-4126 is an antisense phosphorodiamidate morpholino oligomer (PMO) that targets c-Myc mRNA.
Quantitative Data Summary: In Vivo Administration of AVI-4126
| Parameter | Details | Reference |
| Animal Model | Murine tumor model (lung metastasis); Human patients (Phase I) | [7][8][9][10] |
| Inhibitor | AVI-4126 (PMO) | [7][8][9][10] |
| Formulation | Saline | [8][9] |
| Dosage | 50 µ g/day (subcutaneous in mice); Single 90 mg dose (intravenous in humans) | [7][8] |
| Administration Route | Subcutaneous (s.c.) or Intravenous (i.v.) | [7][8][9] |
| Dosing Schedule | Daily for 5 days a week for 3 cycles (mice) | [8] |
| In Vivo Efficacy | Significantly decreased tumor burden and lung metastases in mice | [8][9] |
Experimental Protocol: Subcutaneous Administration of AVI-4126 in a Murine Tumor Model
This protocol is based on studies by Devi et al.[8]
-
Animal Model: Use a syngeneic murine tumor model that develops lung metastases (e.g., LLC1).
-
Inhibitor Preparation: Dissolve AVI-4126 in sterile saline to the desired concentration.
-
Administration: Administer the AVI-4126 solution subcutaneously at the local tumor site.
-
Dosing Schedule: A regimen of daily injections for 5 consecutive days, repeated for 3 cycles, has been shown to be effective.
-
Monitoring: Monitor the primary tumor size and, at the end of the study, harvest the lungs to quantify the number of metastatic tumorlets.
IV. Nanoparticle-Mediated Delivery of c-Myc Inhibitors
Nanoparticle-based delivery systems offer a promising strategy to overcome the limitations of conventional drug delivery, such as poor solubility, rapid clearance, and lack of tumor specificity.
Quantitative Data Summary: Nanoparticle Delivery of c-Myc Inhibitors
| Parameter | Details | Reference |
| Animal Model | Mouse model of breast cancer (4T1-GFP-FL) | [11][12] |
| Inhibitor | MYC inhibitor prodrug (MI3-PD) | [11][12] |
| Delivery System | αvβ3 integrin-targeted perfluorocarbon nanoparticles | [11][12] |
| Administration Route | Intravenous (i.v.) | [13] |
| In Vivo Efficacy | Significant reduction of M2-like tumor-associated macrophages | [11][12] |
| Animal Model | HT-1080 xenograft tumor-bearing mice | [13] |
| Inhibitor | c-myc siRNA | [13] |
| Delivery System | LPD (liposome-polycation-DNA) nanoparticles with NGR peptide targeting | [13] |
| Dosage | 1.2 mg/kg (siRNA) | [13] |
| Administration Route | Intravenous (i.v.) | [13] |
| Dosing Schedule | Three daily injections | [13] |
| In Vivo Efficacy | Suppressed c-myc expression, induced apoptosis, and inhibited tumor growth | [13] |
Experimental Protocol: Systemic Administration of c-myc siRNA using Targeted Nanoparticles
This protocol is a general guideline based on the principles of nanoparticle delivery.[13]
-
Nanoparticle Formulation:
-
Synthesize or obtain the desired nanoparticles (e.g., liposomes, polymeric nanoparticles).
-
Incorporate the c-Myc inhibitor (e.g., siRNA, small molecule prodrug) into the nanoparticles.
-
If targeting is desired, conjugate a targeting ligand (e.g., NGR peptide, antibodies) to the surface of the nanoparticles.
-
-
Characterization: Characterize the nanoparticles for size, surface charge, drug loading efficiency, and stability.
-
Animal Model: Use an appropriate tumor-bearing animal model.
-
Administration: Administer the nanoparticle suspension intravenously.
-
Dosing Schedule: The dosing schedule will depend on the pharmacokinetics and therapeutic window of the specific formulation and should be optimized.
-
Monitoring and Analysis:
-
Monitor tumor growth and animal well-being.
-
At the end of the study, collect tumors and other organs to assess biodistribution (e.g., by labeling the nanoparticles with a fluorescent dye) and therapeutic efficacy (e.g., Western blot for c-Myc protein levels, TUNEL assay for apoptosis).
-
Visualizations
Signaling Pathway
Caption: The c-Myc signaling pathway is activated by growth factors, leading to gene transcription.
Experimental Workflow
Caption: A general workflow for in vivo studies of c-Myc inhibitors.
References
- 1. Efficacy, pharmacokinetics, tisssue distribution, and metabolism of the Myc–Max disruptor, 10058-F4 [Z,E]-5-[4-ethylbenzylidine]-2-thioxothiazolidin-4-one, in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy, pharmacokinetics, tisssue distribution, and metabolism of the Myc-Max disruptor, 10058-F4 [Z,E]-5-[4-ethylbenzylidine]-2-thioxothiazolidin-4-one, in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Blocking Myc to Treat Cancer: Reflecting on Two Decades of Omomyc [mdpi.com]
- 5. Pharmacokinetic Analysis of Omomyc Shows Lasting Structural Integrity and Long Terminal Half-Life in Tumor Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intrinsic cell-penetrating activity propels Omomyc from proof of concept to viable anti-MYC therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vivo bioavailability and pharmacokinetics of a c-MYC antisense phosphorodiamidate morpholino oligomer, AVI-4126, in solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. c-MYC antisense phosphosphorodiamidate morpholino oligomer inhibits lung metastasis in a murine tumor model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efficacy of antisense morpholino oligomer targeted to c-myc in prostate cancer xenograft murine model and a Phase I safety study in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 11. thno.org [thno.org]
- 12. researchgate.net [researchgate.net]
- 13. Nanoparticles Targeted With NGR Motif Deliver c-myc siRNA and Doxorubicin for Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting c-Myc inhibitor 11 experimental variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the c-Myc inhibitor 10058-F4.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of 10058-F4?
10058-F4 is a cell-permeable small molecule that specifically inhibits the c-Myc-Max protein-protein interaction.[1] The c-Myc protein is a transcription factor that, when dimerized with its partner Max, binds to E-box DNA sequences and activates the transcription of genes involved in cell proliferation, growth, and metabolism. By preventing the formation of the c-Myc-Max heterodimer, 10058-F4 effectively downregulates the expression of c-Myc target genes, leading to cell cycle arrest, apoptosis, and cellular differentiation.[2]
Q2: What are the common cellular effects of 10058-F4 treatment?
Treatment of cancer cells with 10058-F4 typically results in:
-
Inhibition of cell proliferation: As demonstrated in various cancer cell lines, including ovarian and pancreatic cancer.[3][4]
-
Cell cycle arrest: Primarily at the G0/G1 phase.[2][3] This is often accompanied by the upregulation of cyclin-dependent kinase (CDK) inhibitors like p21 and p27, and downregulation of G1 cyclins and CDKs.[3]
-
Induction of apoptosis: Activation of the mitochondrial apoptosis pathway is a common outcome, characterized by changes in the expression of Bcl-2 family proteins, release of cytochrome C, and cleavage of caspases.[2][5]
-
Induction of cellular differentiation: In some cell types, such as acute myeloid leukemia (AML) cells, 10058-F4 can induce myeloid differentiation.[2]
Q3: How should I prepare and store 10058-F4 stock solutions?
Proper preparation and storage of 10058-F4 are crucial for maintaining its activity and ensuring experimental reproducibility.
| Storage and Handling | Recommendation |
| Form | 10058-F4 is typically supplied as a solid. |
| Long-term Storage (Powder) | Store at -20°C for up to 3 years.[6] |
| Stock Solution Solvent | DMSO is the recommended solvent for creating high-concentration stock solutions.[6][7] |
| Stock Solution Concentration | Soluble up to 100 mM in DMSO and 20 mM in ethanol.[7] |
| Stock Solution Storage | Aliquot and store at -80°C for up to one year. Avoid repeated freeze-thaw cycles.[1][6] |
| Working Solution | Prepare fresh dilutions in culture medium from the stock solution for each experiment. |
Note: It is recommended to use freshly opened, anhydrous DMSO for preparing stock solutions, as the presence of water can affect the solubility and stability of the compound.[6] If you observe precipitates in your stock solution upon thawing, gentle warming at 37°C and sonication may help to redissolve the compound.[8]
Troubleshooting Guide
Problem 1: I am observing high variability in my experimental results with 10058-F4.
High variability can stem from several factors related to the inhibitor's properties and handling.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Stock Solution | Ensure your stock solution is properly prepared and stored. See Q3 for best practices. Always vortex the stock solution before making dilutions. |
| Cell Line Instability | Perform regular cell line authentication and mycoplasma testing. Passage number can also affect cellular responses. |
| Short Half-Life of 10058-F4 | The in vivo half-life of 10058-F4 is short (approximately 1 hour).[1] While less of a factor in vitro, consider the timing of your assays and the stability of the compound in your culture medium over the course of the experiment. For longer experiments, you may need to replenish the medium with fresh inhibitor. |
| Inconsistent Cell Seeding Density | Ensure consistent cell numbers are seeded for each experiment, as cell density can influence the response to inhibitors. |
Problem 2: My cells are not responding to 10058-F4 treatment, or the IC50 value is much higher than expected.
Several factors can contribute to a lack of response or the need for higher concentrations of the inhibitor.
| Potential Cause | Troubleshooting Steps |
| Incorrect Concentration Range | The effective concentration of 10058-F4 can vary significantly between cell lines. Perform a dose-response experiment with a wide range of concentrations to determine the optimal working concentration for your specific cell line. |
| Cell Line Resistance | Some cell lines may be inherently resistant to c-Myc inhibition. Verify the expression and activity of c-Myc in your cell line. |
| Inhibitor Inactivity | If you suspect the inhibitor has degraded, purchase a fresh batch from a reputable supplier. |
| Suboptimal Experimental Conditions | Optimize treatment duration and assay endpoints. The effects of 10058-F4 on cell viability are often observed after 48-72 hours of treatment.[3] |
IC50 Values of 10058-F4 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| Hey | Ovarian Cancer | 3.2[3] |
| SKOV3 | Ovarian Cancer | 4.4[3] |
| REH | Acute Lymphoblastic Leukemia | 400[5] |
| Nalm-6 | Acute Lymphoblastic Leukemia | 430[5] |
| K562 | Chronic Myeloid Leukemia | ~200 (at 48h)[9] |
Problem 3: I am observing unexpected or off-target effects.
While 10058-F4 is designed to be a specific c-Myc-Max inhibitor, off-target effects have been reported.
| Potential Off-Target Effect | Experimental Considerations |
| Mitochondrial Respiration | 10058-F4 has been shown to decrease the oxygen consumption rate (OCR) in cells, potentially independent of its effect on c-Myc.[10] This is an important consideration if you are studying metabolic pathways. |
| NF-κB and PI3K/Akt Pathways | Some studies suggest that 10058-F4 can modulate the NF-κB and PI3K/Akt signaling pathways.[11] |
To mitigate and understand off-target effects, it is advisable to include appropriate controls in your experiments, such as a negative control compound with a similar chemical structure but no activity against c-Myc, and to validate your findings using alternative methods of c-Myc inhibition (e.g., siRNA).
Experimental Protocols
1. Cell Viability (MTT) Assay
This protocol is adapted from studies on ovarian and pancreatic cancer cells.[3][12]
-
Seed cells in a 96-well plate at a density of 2 x 10^4 cells/well and allow them to adhere overnight.
-
Treat the cells with a range of 10058-F4 concentrations (e.g., 0.1 - 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
2. Western Blot Analysis of c-Myc and Downstream Targets
This protocol is a general guideline based on common laboratory practices.
-
Seed cells in 6-well plates and treat with 10058-F4 for the desired time (e.g., 24-48 hours).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against c-Myc, p21, p27, cleaved caspase-3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: c-Myc Signaling Pathway and the Action of 10058-F4.
Caption: General Experimental Workflow for Studying 10058-F4 Effects.
Caption: Troubleshooting Logic for 10058-F4 Experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A small-molecule c-Myc inhibitor, 10058-F4, induces cell-cycle arrest, apoptosis, and myeloid differentiation of human acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of the antitumor effects of c-Myc-Max heterodimerization inhibitor 100258-F4 in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of c-Myc by 10058-F4 induces growth arrest and chemosensitivity in pancreatic ductal adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. 10058-F4 | Autophagy | c-Myc | TargetMol [targetmol.com]
- 7. 10058-F4 | MYC | Tocris Bioscience [tocris.com]
- 8. 10058-F4 | CAS:403811-55-2 | C-Myc-Max dimerization inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. NF-κB-dependent Mechanism of Action of c-Myc Inhibitor 10058-F4: Highlighting a Promising Effect of c-Myc Inhibition in Leukemia Cells, Irrespective of p53 Status - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Efficacy, pharmacokinetics, tisssue distribution, and metabolism of the Myc–Max disruptor, 10058-F4 [Z,E]-5-[4-ethylbenzylidine]-2-thioxothiazolidin-4-one, in mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to c-Myc Inhibitor 10058-F4
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the c-Myc inhibitor 10058-F4. The information is designed to address common challenges encountered during experiments and to provide strategies for overcoming resistance in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of 10058-F4?
A1: 10058-F4 is a small molecule inhibitor that specifically targets the interaction between c-Myc and its binding partner Max.[1][2] This disruption prevents the c-Myc/Max heterodimer from binding to DNA and transactivating target genes involved in cell proliferation, growth, and metabolism.[1][2] Inhibition of c-Myc function by 10058-F4 can lead to cell cycle arrest, induction of apoptosis, and myeloid differentiation in cancer cells.[1][3]
Q2: Why are some cancer cell lines resistant to 10058-F4 treatment?
A2: Resistance to 10058-F4 can arise from several factors. One key mechanism is the activation of compensatory signaling pathways that promote cell survival. For instance, studies have shown that the PI3K signaling pathway can be activated as a compensatory mechanism, mitigating the cytotoxic effects of 10058-F4.[4] Additionally, the NF-κB pathway may also play a role in attenuating the sensitivity of cancer cells to c-Myc inhibition.[5][6] Autophagy, a cellular recycling process, can also be induced as a survival mechanism in response to treatment, contributing to a resistant phenotype in some cancer cell types.[4][5]
Q3: Can 10058-F4 be used in combination with other therapies to overcome resistance?
A3: Yes, combination therapy is a promising strategy to enhance the efficacy of 10058-F4 and overcome resistance. Combining 10058-F4 with conventional chemotherapeutic agents like doxorubicin has been shown to increase cytotoxicity in drug-resistant cancer cells.[7][8] Furthermore, combining 10058-F4 with inhibitors of compensatory survival pathways, such as PI3K inhibitors (e.g., CAL-101) or proteasome inhibitors that suppress the NF-κB pathway (e.g., carfilzomib or bortezomib), can synergistically enhance its anti-leukemic effects.[4][6] Combination with therapeutic antibodies like rituximab and daratumumab has also been shown to increase tumor cell killing.[9]
Q4: What are the recommended working concentrations and incubation times for 10058-F4 in cell culture?
A4: The optimal concentration and incubation time for 10058-F4 can vary significantly depending on the cell line. It is recommended to perform a dose-response experiment to determine the IC50 value for your specific cell line. However, published studies provide a general range. For example, concentrations between 12.5 µM and 150 µM have been used for pre-incubation in lymphoma and myeloma cell lines for 24 to 96 hours.[9] For acute myeloid leukemia (AML) cell lines, concentrations up to 150 µM for 72 hours have been reported.[1]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Reduced or no inhibition of cell proliferation after 10058-F4 treatment. | 1. Sub-optimal concentration of 10058-F4. 2. Cell line is inherently resistant. 3. Degradation of the 10058-F4 compound. | 1. Perform a dose-response curve to determine the IC50 for your cell line. 2. Consider combination therapy with a synergistic agent (e.g., PI3K inhibitor, NF-κB inhibitor, or conventional chemotherapy).[4][8] 3. Ensure proper storage of 10058-F4 at -20°C or -80°C and prepare fresh stock solutions in DMSO.[2] |
| Unexpected cell survival or evidence of pro-survival signaling. | 1. Compensatory activation of pro-survival pathways like PI3K/Akt or NF-κB.[4][5] 2. Induction of protective autophagy.[4] | 1. Co-treat cells with an inhibitor of the suspected survival pathway (e.g., a PI3K inhibitor like CAL-101 or an NF-κB inhibitor like bortezomib).[4][6] 2. Perform western blot analysis to check for phosphorylation of Akt or levels of NF-κB pathway proteins. 3. Investigate the role of autophagy by co-treating with an autophagy inhibitor and assessing autophagy markers.[4] |
| High variability in experimental replicates. | 1. Inconsistent cell seeding density. 2. Uneven drug distribution in multi-well plates. 3. Cell viability assay performed at a sub-optimal time point. | 1. Ensure accurate and consistent cell counting and seeding. 2. Mix the plate gently after adding 10058-F4 to ensure even distribution. 3. Perform a time-course experiment to identify the optimal endpoint for your assay. |
| Difficulty in detecting apoptosis after treatment. | 1. Insufficient drug concentration or incubation time. 2. Apoptosis may be occurring at a later time point. 3. The cell line may be undergoing cell cycle arrest rather than apoptosis. | 1. Increase the concentration of 10058-F4 and/or the incubation time. 2. Perform a time-course experiment for apoptosis detection (e.g., 24, 48, 72 hours). 3. Analyze cell cycle distribution using flow cytometry to check for G1 arrest.[5][10] |
Quantitative Data Summary
Table 1: IC50 Values of 10058-F4 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Reference |
| REH | Acute Lymphoblastic Leukemia | ~400 | 48 | [1] |
| Nalm-6 | Acute Lymphoblastic Leukemia | ~430 | 48 | [1] |
| NB4 | Acute Promyelocytic Leukemia | Sensitive (specific IC50 not stated) | - | [4] |
| K562 | Chronic Myeloid Leukemia | ~100-250 (concentration range tested) | 48 | [5] |
| SKOV3 | Ovarian Cancer | - (Dose-dependent inhibition observed) | - | [10] |
| Hey | Ovarian Cancer | - (Dose-dependent inhibition observed) | - | [10] |
Note: IC50 values can vary between studies and experimental conditions.
Experimental Protocols & Workflows
Cell Viability (MTT) Assay
This protocol is used to assess the metabolic activity of cells as an indicator of cell viability.
Methodology:
-
Seed cells in a 96-well plate at a density of 1 x 10⁵ cells/mL.[1]
-
Treat the cells with various concentrations of 10058-F4 and incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of 5 mg/mL MTT solution to each well and incubate at 37°C for 3 hours.[1]
-
Remove the MTT medium and add 100 µL of DMSO to dissolve the formazan crystals.[1]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
MTT Assay Experimental Workflow
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis.
Methodology:
-
Harvest cells after treatment with 10058-F4.
-
Wash the cells with PBS.
-
Resuspend the cells in 100 µL of binding buffer at a concentration of 1 x 10⁶ cells/mL.[4]
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark for 20 minutes at room temperature.[4]
-
Analyze the stained cells by flow cytometry.
Apoptosis Assay Workflow
Signaling Pathways
c-Myc Signaling and Inhibition by 10058-F4
This diagram illustrates the normal function of the c-Myc/Max transcription factor complex and its inhibition by 10058-F4.
c-Myc/Max Dimerization and Inhibition
Mechanisms of Resistance to 10058-F4
This diagram depicts the signaling pathways that can be activated to confer resistance to 10058-F4.
Resistance Pathways to 10058-F4
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. qpcrmaster.com [qpcrmaster.com]
- 4. NF-κB-dependent Mechanism of Action of c-Myc Inhibitor 10058-F4: Highlighting a Promising Effect of c-Myc Inhibition in Leukemia Cells, Irrespective of p53 Status - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-Leukemic Effects of Small Molecule Inhibitor of c-Myc (10058-F4) on Chronic Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-Leukemic Effects of Small Molecule Inhibitor of c-Myc (10058-F4) on Chronic Myeloid Leukemia Cells [journal.waocp.org]
- 7. Inhibition of c-Myc using 10058-F4 induces anti-tumor effects in ovarian cancer cells via regulation of FOXO target gen… [ouci.dntb.gov.ua]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Evaluation of the antitumor effects of c-Myc-Max heterodimerization inhibitor 100258-F4 in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: c-Myc Inhibitors in Long-Term Culture
Welcome to the technical support center for researchers utilizing c-Myc inhibitors in long-term cell culture experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your research.
Frequently Asked Questions (FAQs)
Q1: What are the most common issues observed when using c-Myc inhibitors in long-term cell culture?
A1: The most prevalent issues are the development of drug resistance, cellular toxicity, and off-target effects.
-
Drug Resistance: Cancer cells can develop resistance to c-Myc inhibitors over time through various mechanisms. These can include the activation of compensatory signaling pathways that bypass the need for c-Myc, or genetic mutations that alter the drug's target.[1][2][3][4][5]
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Cellular Toxicity: While aiming to target cancer cells, c-Myc inhibitors can also affect normal proliferating cells, leading to toxicity. This is because c-Myc is also essential for the proliferation of healthy cells.[6]
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Off-Target Effects: Small molecule inhibitors can sometimes bind to proteins other than their intended target, leading to unexpected biological effects and complicating data interpretation.[7]
Q2: How can I assess the effectiveness of my c-Myc inhibitor over time?
A2: Regularly monitoring cell viability, c-Myc protein levels, and the expression of c-Myc target genes are crucial for assessing inhibitor effectiveness.
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Cell Viability Assays: Assays like MTT, MTS, or resazurin can quantify the number of viable cells and help determine the inhibitor's IC50 (the concentration that inhibits 50% of cell growth). A significant increase in the IC50 over time suggests the development of resistance.
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Western Blotting: This technique allows for the direct measurement of c-Myc protein levels. A rebound in c-Myc expression despite continued inhibitor treatment can indicate a loss of drug efficacy.
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Quantitative PCR (qPCR): Measuring the mRNA levels of known c-Myc target genes (e.g., ODC1, NCL, CDK4) can provide a functional readout of c-Myc activity. If the expression of these genes returns to pre-treatment levels, it suggests the inhibitor is no longer effective.
Q3: What are some common direct and indirect c-Myc inhibitors and their reported IC50 values?
A3: Several small molecule inhibitors targeting c-Myc directly or indirectly have been developed. Their potency varies depending on the cell line and the specific inhibitor. Below is a summary of IC50 values for some commonly used c-Myc inhibitors.
| Inhibitor | Target/Mechanism | Cancer Cell Line | Reported IC50 (µM) |
| 10058-F4 | Direct c-Myc/Max interaction inhibitor | Ovarian Cancer (SKOV3) | 4.4 |
| Ovarian Cancer (Hey) | 3.2 | ||
| Prostate Cancer (DU145) | 88 | ||
| Prostate Cancer (PC-3) | 113 | ||
| 10074-G5 | Direct c-Myc/Max interaction inhibitor | Daudi (Burkitt's Lymphoma) | 15.6 |
| JQ1 | Indirect (BET bromodomain inhibitor) | Merkel Cell Carcinoma (MCC-3) | ~0.8 |
| Ovarian Endometrioid Carcinoma (OVK18) | 10.36 | ||
| Acute Myeloid Leukemia (various) | 0.05 - 1 | ||
| MYCi975 | Direct c-Myc inhibitor | Various | Not widely reported |
Note: IC50 values can vary significantly between different studies and experimental conditions.
Troubleshooting Guides
Problem 1: Decreased inhibitor effectiveness over time (Acquired Resistance)
Symptom: You observe a gradual increase in cell proliferation and a rightward shift in the dose-response curve (higher IC50) after several weeks or months of continuous culture with the c-Myc inhibitor.
Diagram: Workflow for Investigating Acquired Resistance
Caption: A logical workflow for troubleshooting acquired resistance to c-Myc inhibitors.
Possible Causes and Solutions:
-
Cause: Activation of bypass signaling pathways (e.g., PI3K/Akt, MAPK/ERK) that promote cell survival and proliferation independently of c-Myc.[2]
-
Solution: Perform Western blotting to check the phosphorylation status of key proteins in these pathways (e.g., p-Akt, p-ERK). If activation is detected, consider combination therapy with an inhibitor targeting the activated pathway.
-
-
Cause: Upregulation of drug efflux pumps that actively remove the inhibitor from the cell.
-
Solution: Use a commercially available drug efflux pump activity assay. If efflux is increased, consider co-treatment with an efflux pump inhibitor.
-
-
Cause: Spontaneous mutations in the c-Myc gene or other related proteins that prevent inhibitor binding.
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Solution: Sequence the c-Myc gene in the resistant cell population to identify potential mutations. If a mutation is found, you may need to switch to an inhibitor with a different binding site or mechanism of action.
-
Problem 2: High levels of cell death, even at low inhibitor concentrations (Toxicity)
Symptom: You observe significant cell death, detachment, and morphological changes in your cell culture shortly after adding the c-Myc inhibitor, even at concentrations expected to be cytostatic rather than cytotoxic.
Possible Causes and Solutions:
-
Cause: The cell line is highly dependent on c-Myc for survival, and its inhibition rapidly induces apoptosis.
-
Solution: Confirm apoptosis using an Annexin V/Propidium Iodide (PI) assay. If apoptosis is high, you may need to use a lower concentration of the inhibitor or a less potent analog if your goal is to study long-term adaptation rather than immediate cell killing.
-
-
Cause: The inhibitor has off-target effects that are toxic to the cells.
-
Solution: Review the literature for known off-target effects of your specific inhibitor.[7] If possible, test a structurally different c-Myc inhibitor to see if the toxicity is specific to the compound rather than the inhibition of c-Myc.
-
-
Cause: The solvent used to dissolve the inhibitor (e.g., DMSO) is at a toxic concentration.
-
Solution: Always include a vehicle control (cells treated with the same concentration of solvent without the inhibitor) in your experiments. Ensure the final solvent concentration is below the toxic threshold for your cell line (typically <0.5%).
-
Experimental Protocols
Protocol 1: Western Blot for c-Myc Protein Expression
This protocol allows for the semi-quantitative or quantitative analysis of c-Myc protein levels in cell lysates.
Diagram: Western Blot Workflow
Caption: A simplified workflow for detecting c-Myc protein expression via Western Blot.
Methodology:
-
Sample Preparation:
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE:
-
Load 20-40 µg of protein per lane on a 4-12% Bis-Tris polyacrylamide gel.
-
Run the gel at 120V for 90 minutes or until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer proteins to a PVDF membrane at 100V for 60-90 minutes.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against c-Myc (e.g., clone 9E10) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence imager.
-
Protocol 2: MTT Cell Viability Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Diagram: MTT Assay Workflow
Caption: A step-by-step workflow for performing an MTT cell viability assay.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing serial dilutions of the c-Myc inhibitor. Include a vehicle control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Shake the plate for 10 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Protocol 3: Apoptosis Assessment by Annexin V/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Methodology:
-
Cell Preparation:
-
Culture and treat cells with the c-Myc inhibitor for the desired time.
-
Harvest both adherent and floating cells.
-
-
Staining:
-
Wash cells with cold PBS and resuspend them in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative, PI-negative.
-
Early apoptotic cells: Annexin V-positive, PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.
-
c-Myc Signaling Pathway
Diagram: Simplified c-Myc Signaling Pathway
Caption: A simplified diagram of the c-Myc signaling pathway and the point of intervention for direct c-Myc inhibitors.
References
- 1. MYC and therapy resistance in cancer: risks and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Inhibition of c-Myc Overcomes Cytotoxic Drug Resistance in Acute Myeloid Leukemia Cells by Promoting Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structurally diverse c-Myc inhibitors share a common mechanism of action involving ATP depletion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
minimizing off-target effects of c-Myc inhibitor 11
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using the c-Myc inhibitor 10058-F4. This small molecule inhibitor is designed to disrupt the interaction between c-Myc and its obligate partner Max, thereby preventing the transactivation of c-Myc target genes.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of c-Myc inhibitor 10058-F4?
A1: 10058-F4 is a cell-permeable thiazolidinone that specifically inhibits the c-Myc-Max protein-protein interaction.[3] By preventing this dimerization, it abrogates the ability of the c-Myc/Max heterodimer to bind to E-box DNA sequences in the promoter regions of target genes, thus inhibiting their transcription.[1][4] This leads to downstream effects such as cell cycle arrest, induction of apoptosis, and inhibition of cell proliferation.[1][2][5]
Q2: How should I store and handle 10058-F4?
A2: 10058-F4 is typically supplied as a solid. For long-term storage, it is recommended to store the solid compound at -20°C.[6] Stock solutions can be prepared in DMSO or ethanol.[6][7] For in vivo experiments, it is advisable to prepare the working solution fresh on the day of use.[2] Due to its short half-life in vivo, careful planning of administration routes and timing is crucial.[2]
Q3: What are the expected cellular effects of 10058-F4 treatment?
A3: Treatment of susceptible cancer cell lines with 10058-F4 typically results in:
-
Inhibition of proliferation: A dose-dependent decrease in cell viability.[3][5]
-
Cell cycle arrest: Accumulation of cells in the G0/G1 phase of the cell cycle.[1][2][5]
-
Induction of apoptosis: Increased programmed cell death, which can be measured by techniques like Annexin V staining.[1][2][8]
-
Downregulation of c-Myc target genes: Reduced expression of genes involved in cell growth and metabolism.[1]
Q4: Is 10058-F4 effective in all cancer cell lines?
A4: The sensitivity to 10058-F4 can vary significantly between different cell lines.[3][8] While it has shown efficacy in various cancer types including leukemia, ovarian cancer, and hepatocellular carcinoma, the IC50 values can range from micromolar to less effective concentrations.[3][8] The response to the inhibitor is not always directly correlated with the level of c-Myc protein expression.[3]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or low inhibition of cell proliferation observed. | 1. Compound inactivity: Improper storage or handling of 10058-F4 may lead to degradation. 2. Cell line resistance: The cell line may be inherently resistant to c-Myc inhibition or have compensatory mechanisms. 3. Suboptimal concentration or incubation time: The concentration of 10058-F4 may be too low or the treatment duration too short. | 1. Verify compound integrity: Use a fresh stock of 10058-F4. Ensure proper storage at -20°C and fresh preparation of working solutions. 2. Use a positive control cell line: Test the compound on a cell line known to be sensitive to 10058-F4 (e.g., HL60, SKOV3). 3. Perform a dose-response and time-course experiment: Test a wider range of concentrations (e.g., 10-100 µM) and vary the incubation time (e.g., 24, 48, 72 hours). |
| High background or inconsistent results in assays. | 1. Solvent effects: High concentrations of the solvent (e.g., DMSO) may have cytotoxic effects. 2. Assay variability: Inconsistent cell seeding density or reagent preparation. | 1. Include a vehicle control: Always include a control group treated with the same concentration of the solvent used to dissolve 10058-F4. 2. Standardize experimental procedures: Ensure consistent cell numbers, reagent concentrations, and incubation times across all experiments. |
| Observed cytotoxicity at very low concentrations. | 1. Off-target effects: The inhibitor may be affecting other cellular targets besides the c-Myc/Max interaction. 2. Cell line hypersensitivity: The cell line may be particularly sensitive to any perturbation. | 1. Perform off-target analysis: Assess the effect of 10058-F4 on other signaling pathways. Consider using a negative control compound with a similar structure but no c-Myc inhibitory activity. 2. Validate with a secondary assay: Confirm the on-target effect by demonstrating the disruption of the c-Myc/Max interaction (e.g., via co-immunoprecipitation) or downregulation of known c-Myc target genes. |
| Poor in vivo efficacy. | 1. Pharmacokinetic properties: 10058-F4 is known to have a short half-life and rapid metabolism in vivo.[2] 2. Poor tumor penetration: The compound may not reach the tumor site at a sufficient concentration. | 1. Optimize dosing regimen: Consider more frequent administration or the use of a delivery vehicle to improve stability and exposure. 2. Consider alternative analogs: Analogs of 10058-F4 with improved pharmacokinetic properties have been developed. |
Quantitative Data
Table 1: In Vitro Efficacy of c-Myc Inhibitor 10058-F4 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| SKOV3 | Ovarian Cancer | 4.4 | [3] |
| Hey | Ovarian Cancer | 3.2 | [3] |
| Primary Ovarian Cancer Cultures (sensitive) | Ovarian Cancer | 16 - 100 | [3] |
| REH | Leukemia | 400 | [1] |
| Nalm-6 | Leukemia | 430 | [1] |
| HL60 | Promyelocytic Leukemia | ~50-100 (effective concentration) | [8] |
| U937 | Leukemia | ~50-100 (effective concentration) | [8] |
| NB4 | Leukemia | ~50-100 (effective concentration) | [8] |
Note: IC50 values can vary depending on the specific experimental conditions, such as cell density and assay duration.
Experimental Protocols
Protocol 1: Assessment of Cell Viability using MTT Assay
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^5 cells/mL. For primary cells, a higher density of 5 x 10^5 cells/mL may be used.[1]
-
Treatment: After 24 hours of incubation, treat the cells with various concentrations of 10058-F4 (e.g., 0, 10, 25, 50, 100 µM) in triplicate. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3 hours at 37°C.[1]
-
Lysis: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as the percentage of absorbance in treated cells relative to the vehicle-treated control cells.
Protocol 2: Co-Immunoprecipitation (Co-IP) to Assess c-Myc-Max Interaction
-
Cell Lysis: Treat cells with 10058-F4 for the desired time. Lyse the cells in a non-denaturing lysis buffer containing protease inhibitors.
-
Pre-clearing (Optional): To reduce non-specific binding, incubate the cell lysate with protein A/G beads for 1 hour at 4°C.[9] Centrifuge and collect the supernatant.
-
Immunoprecipitation: Add an antibody specific for Max to the cell lysate and incubate overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add protein A/G beads to the lysate and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with an anti-c-Myc antibody to detect the co-immunoprecipitated c-Myc.
Visualizations
Caption: c-Myc signaling pathway and the point of intervention by inhibitor 10058-F4.
Caption: A typical experimental workflow for evaluating the effects of c-Myc inhibitor 10058-F4.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Evaluation of the antitumor effects of c-Myc-Max heterodimerization inhibitor 100258-F4 in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Anti-Leukemic Effects of Small Molecule Inhibitor of c-Myc (10058-F4) on Chronic Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. qpcrmaster.com [qpcrmaster.com]
- 7. 10058-F4 | MYC Inhibitors: R&D Systems [rndsystems.com]
- 8. NF-κB-dependent Mechanism of Action of c-Myc Inhibitor 10058-F4: Highlighting a Promising Effect of c-Myc Inhibition in Leukemia Cells, Irrespective of p53 Status - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bitesizebio.com [bitesizebio.com]
Technical Support Center: Mitigating Cytotoxicity of c-Myc Inhibitors in Normal Cells
Welcome to the technical support center for researchers utilizing c-Myc inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments, with a focus on mitigating the cytotoxic effects of c-Myc inhibitors on normal, non-cancerous cells. The information provided here is centered on small molecule inhibitors that disrupt the c-Myc/Max heterodimerization, a common mechanism of action for direct c-Myc inhibition.
Frequently Asked Questions (FAQs)
Q1: Why do c-Myc inhibitors show toxicity in normal proliferating cells?
A1: c-Myc is a transcription factor essential for the proliferation of both normal and cancerous cells.[1][2] It regulates the expression of a vast number of genes involved in cell growth, metabolism, and division.[3] Therefore, inhibiting c-Myc function can lead to cell cycle arrest and apoptosis not only in tumor cells but also in healthy, actively dividing cells, such as those in the bone marrow, gastrointestinal tract, and skin.[4] This on-target, off-tumor toxicity is a primary challenge in the clinical development of c-Myc inhibitors.
Q2: What is the primary mechanism of c-Myc inhibitor-induced cytotoxicity?
A2: The primary mechanism of cytotoxicity induced by c-Myc inhibition is the induction of apoptosis. c-Myc overexpression sensitizes cells to various apoptotic stimuli.[5] Inhibition of c-Myc can trigger the intrinsic apoptotic pathway, often characterized by the release of cytochrome c from the mitochondria.[1] This can occur through the activation of pro-apoptotic proteins like BAX and downregulation of anti-apoptotic proteins like Bcl-2. In some contexts, c-Myc inhibition can also involve the p53 tumor suppressor pathway.
Q3: Are there any intrinsic differences in the sensitivity of normal versus cancer cells to c-Myc inhibition?
A3: Yes, several studies suggest that cancer cells can be more sensitive to c-Myc inhibition than normal cells. This phenomenon is often referred to as "oncogene addiction," where tumor cells are highly dependent on the sustained high levels of a particular oncogene, in this case, c-Myc, for their survival and proliferation.[2] Normal cells, on the other hand, may tolerate transient inhibition of c-Myc better and can often enter a state of reversible cell cycle arrest.[4] This differential sensitivity provides a potential therapeutic window.
Q4: What are the main strategies to reduce the cytotoxicity of c-Myc inhibitors in normal cells?
A4: The main strategies focus on increasing the therapeutic index by either selectively delivering the inhibitor to tumor cells or by exploiting the differential dependencies of normal and cancer cells. Key approaches include:
-
Targeted Delivery Systems: Utilizing nanoparticles or cell-penetrating peptides to deliver the inhibitor preferentially to cancer cells.[6][7][8][9]
-
Prodrug Strategies: Designing inhibitors that are administered in an inactive form and are activated specifically at the tumor site.
-
Combination Therapies: Using c-Myc inhibitors in combination with other agents to achieve synergistic effects at lower, less toxic concentrations.
-
Synthetic Lethality: Identifying and targeting cellular pathways that are uniquely essential for the survival of c-Myc overexpressing cancer cells.[10]
Troubleshooting Guides
Problem 1: High Cytotoxicity Observed in Normal/Non-Transformed Cell Lines in Vitro
Possible Cause 1: Inhibitor concentration is too high.
-
Troubleshooting Tip: Perform a dose-response curve with a wide range of inhibitor concentrations on both your cancer cell line and a relevant normal cell line (e.g., primary fibroblasts, non-transformed epithelial cells). Determine the IC50 (half-maximal inhibitory concentration) for both cell types to establish the therapeutic window.
Possible Cause 2: Off-target effects of the inhibitor.
-
Troubleshooting Tip: If possible, test a structurally distinct c-Myc inhibitor with a similar mechanism of action to see if the cytotoxicity profile in normal cells is comparable. Additionally, perform a rescue experiment by overexpressing a c-Myc mutant that is resistant to the inhibitor to confirm that the observed cytotoxicity is on-target.
Possible Cause 3: The normal cell line is highly proliferative.
-
Troubleshooting Tip: The cytotoxic effects of c-Myc inhibitors are often most pronounced in rapidly dividing cells. Consider using a more slowly proliferating normal cell line or inducing quiescence in your normal cells through serum starvation prior to and during treatment to assess if the toxicity is proliferation-dependent.
Problem 2: Significant In Vivo Toxicity Observed in Animal Models (e.g., weight loss, signs of distress)
Possible Cause 1: Systemic exposure of the inhibitor to healthy tissues.
-
Troubleshooting Tip 1: Implement a targeted delivery strategy. Encapsulating the c-Myc inhibitor in nanoparticles targeted to tumor-specific antigens can significantly reduce systemic exposure and toxicity. For example, nanoparticles decorated with ligands for receptors overexpressed on cancer cells (e.g., folate receptors, transferrin receptors, or integrins) can enhance tumor-specific uptake.[7][8][9]
-
Troubleshooting Tip 2: Utilize cell-penetrating peptides (CPPs). Fusing the c-Myc inhibitor to a CPP that shows preferential uptake in cancer cells can improve its therapeutic index.[6][11][12]
Possible Cause 2: The dosing schedule is not optimal.
-
Troubleshooting Tip: Experiment with different dosing schedules. For example, instead of daily high doses, intermittent dosing (e.g., every other day or twice a week) might allow normal tissues to recover while still exerting an anti-tumor effect. This is based on the principle that normal cells may recover more quickly from transient c-Myc inhibition than cancer cells.[4]
Quantitative Data Summary
The following tables summarize hypothetical, yet representative, quantitative data from experiments aimed at mitigating the cytotoxicity of a generic c-Myc/Max inhibitor (CMI-X).
Table 1: In Vitro Cytotoxicity of CMI-X in Cancer vs. Normal Cells
| Cell Line | Cell Type | CMI-X IC50 (µM) |
| MDA-MB-231 | Breast Cancer | 5 |
| HCT116 | Colon Cancer | 8 |
| MCF-10A | Normal Breast Epithelial | 25 |
| BJ Fibroblasts | Normal Fibroblasts | 40 |
Table 2: Effect of Targeted Nanoparticle Delivery on CMI-X Efficacy and Toxicity
| Formulation | Cell Line | In Vitro IC50 (µM) | In Vivo Tumor Growth Inhibition (%) | In Vivo Mouse Weight Loss (%) |
| Free CMI-X | MDA-MB-231 | 5 | 40 | 15 |
| Free CMI-X | MCF-10A | 25 | N/A | N/A |
| αvβ3-Targeted NP-CMI-X | MDA-MB-231 | 1 | 85 | 2 |
| αvβ3-Targeted NP-CMI-X | MCF-10A | 20 | N/A | N/A |
Detailed Experimental Protocols
Protocol 1: Formulation of a c-Myc Inhibitor in αvβ3-Targeted Liposomal Nanoparticles
This protocol describes the preparation of liposomes encapsulating a hydrophobic c-Myc inhibitor and targeted with a cyclic RGD peptide that binds to αvβ3 integrins, which are often overexpressed on tumor cells and tumor neovasculature.
Materials:
-
1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)
-
Cholesterol
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)-2000] (DSPE-PEG2000-Maleimide)
-
c-Myc inhibitor (hydrophobic)
-
Cyclic RGD peptide with a terminal cysteine (c(RGDfK)-SH)
-
Chloroform
-
Phosphate-buffered saline (PBS), pH 7.4
-
Sephadex G-50 column
Procedure:
-
Lipid Film Hydration:
-
In a round-bottom flask, dissolve DPPC, cholesterol, and DSPE-PEG2000-Maleimide in chloroform at a molar ratio of 55:40:5.
-
Add the c-Myc inhibitor to the lipid mixture at a 1:10 drug-to-lipid molar ratio.
-
Remove the chloroform using a rotary evaporator to form a thin lipid film on the flask wall.
-
Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with PBS (pH 7.4) by vortexing at a temperature above the phase transition temperature of DPPC (~41°C).
-
-
Liposome Extrusion:
-
To obtain unilamellar vesicles of a defined size, subject the hydrated lipid suspension to multiple freeze-thaw cycles.
-
Extrude the suspension 10-15 times through polycarbonate membranes with a pore size of 100 nm using a mini-extruder.
-
-
Peptide Conjugation:
-
Dissolve the cyclic RGD peptide in PBS.
-
Add the peptide solution to the maleimide-functionalized liposomes at a 2:1 molar ratio of peptide to DSPE-PEG2000-Maleimide.
-
Allow the reaction to proceed overnight at room temperature with gentle stirring to form a stable thioether bond.
-
-
Purification:
-
Remove unencapsulated drug and unconjugated peptide by passing the liposome suspension through a Sephadex G-50 size-exclusion chromatography column, eluting with PBS.
-
Collect the liposomal fractions, which will elute in the void volume.
-
-
Characterization:
-
Determine the size distribution and zeta potential of the final liposomal formulation using dynamic light scattering (DLS).
-
Quantify the amount of encapsulated drug using a suitable analytical method such as HPLC after disrupting the liposomes with a detergent.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: c-Myc inhibitor-induced apoptosis pathway and mitigation strategies.
Caption: Experimental workflow for developing targeted nanoparticle delivery of a c-Myc inhibitor.
References
- 1. scbt.com [scbt.com]
- 2. c-Myc depletion inhibits proliferation of human tumor cells at various stages of the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional inhibition of c-Myc using novel inhibitors identified through “hot spot” targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. THE UPS AND DOWNS OF MYC BIOLOGY - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of Cytotoxic Drugs That Selectively Target Tumor Cells with MYC Overexpression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting a c-Myc inhibitory polypeptide to specific intracellular compartments using cell penetrating peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nanotherapy delivery of c-myc inhibitor targets Protumor Macrophages and preserves Antitumor Macrophages in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A strategy for combating melanoma with oncogenic c-Myc inhibitors and targeted nanotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Strategies to Inhibit Myc and Their Clinical Applicability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Strategies to Inhibit Myc and Their Clinical Applicability [frontiersin.org]
- 11. Targeting c-Myc with a novel Peptide Nuclear Delivery Device - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Tumor penetrating peptides inhibiting MYC as a potent targeted therapeutic strategy for triple-negative breast cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
challenges in translating c-Myc inhibitor 11 from in vitro to in vivo
Welcome to the technical support center for c-Myc Inhibitor 11. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the challenges encountered when translating this inhibitor from in vitro to in vivo applications.
Frequently Asked Questions (FAQs)
Q1: Why does this compound show potent activity in my cell-based assays but fails to demonstrate efficacy in my mouse model?
A1: This is a common and significant challenge. The discrepancy often arises from the inhibitor's poor pharmacokinetic properties. In vivo, the compound is subject to rapid metabolism and clearance, leading to concentrations in the tumor that are too low to effectively inhibit c-Myc/Max dimerization. For instance, studies on the similar compound 10058-F4 have shown a short plasma half-life and tumor concentrations that are at least tenfold lower than peak plasma concentrations.[1][2]
Q2: What are the main metabolic liabilities of this class of c-Myc inhibitors?
A2: Thioxothiazolidinone-based inhibitors like 10058-F4 are susceptible to rapid metabolism, resulting in the formation of inactive metabolites. This rapid breakdown is a primary reason for the lack of antitumor activity in animal models.
Q3: How can I improve the in vivo efficacy of this compound?
A3: Several strategies can be explored:
-
Formulation Strategies: Investigating different formulation approaches, such as encapsulation in nanoparticles, may help protect the inhibitor from rapid metabolism and improve its delivery to the tumor site.
-
Structural Analogs: Consider using or developing analogs with improved metabolic stability and pharmacokinetic profiles. Researchers have been working on next-generation compounds to overcome the limitations of early inhibitors.
-
Alternative Delivery Routes: While intravenous injection is common, exploring other routes of administration, such as intraperitoneal or direct intratumoral injection, might alter the pharmacokinetic profile, though this needs to be empirically determined.
Q4: Are there known off-target effects of this compound that could contribute to unexpected in vivo results?
A4: While some early c-Myc inhibitors have shown off-target effects, compounds like 10058-F4 and 10074-G5 have demonstrated a degree of specificity for the Myc-Max interaction. However, it is always crucial to perform thorough off-target analysis in your specific model system.
Troubleshooting Guide
Problem 1: Lack of Tumor Growth Inhibition in Xenograft Model
| Possible Cause | Troubleshooting Step |
| Insufficient Drug Exposure at the Tumor Site | 1. Pharmacokinetic Analysis: Perform a pharmacokinetic study to measure the concentration of the inhibitor in plasma and tumor tissue over time. This will determine if the drug is reaching the target at sufficient concentrations. 2. Dose Escalation: If tolerated, conduct a dose-escalation study to determine the maximum tolerated dose (MTD) and assess if higher doses lead to improved efficacy. 3. Optimize Formulation: Consult with a formulation scientist to explore options like lipid-based or polymeric nanoparticles to enhance solubility, stability, and tumor delivery. |
| Rapid Metabolism of the Inhibitor | 1. Metabolite Identification: Analyze plasma and tissue samples to identify major metabolites. This can help in understanding the metabolic pathways and designing more stable analogs. 2. Consider Co-administration: In some cases, co-administration with an inhibitor of relevant metabolic enzymes (e.g., cytochrome P450 inhibitors) could be explored, but this requires careful consideration of potential toxicities. |
| Inherent Resistance of the in vivo Model | 1. Confirm Target Engagement: After treatment, excise tumors and perform a co-immunoprecipitation or a similar assay to confirm that the inhibitor is disrupting the c-Myc/Max interaction in vivo. 2. Evaluate Downstream Effects: Use Western blotting or qPCR to assess the expression of known c-Myc target genes in the tumor tissue to verify target modulation. |
Quantitative Data Summary
The following table summarizes the disparity between in vitro and in vivo data for the representative c-Myc inhibitor, 10058-F4.
| Parameter | In Vitro | In Vivo (Mouse Xenograft Model) |
| IC50 (Cell Viability) | 88 - 113 µM (DU145 & PC-3 cells) | Not Applicable |
| Tumor Growth Inhibition | Not Applicable | No significant inhibition at 20 or 30 mg/kg[1][2] |
| Peak Plasma Concentration | Not Applicable | ~300 µM (at 5 minutes post-injection)[2] |
| Peak Tumor Concentration | Not Applicable | At least 10-fold lower than peak plasma concentration[1] |
| Plasma Half-life | Not Applicable | Approximately 1 hour[1][2] |
Experimental Protocols
In Vivo Administration of this compound (Based on 10058-F4)
a. Formulation:
-
Due to poor water solubility, 10058-F4 is often dissolved in a vehicle such as DMSO for in vitro studies. For in vivo use, a common formulation is a solution in DMSO, which is then diluted in a suitable vehicle like corn oil or a solution containing polyethylene glycol (PEG) and saline. The final concentration of DMSO should be kept low (typically <10%) to avoid toxicity.
b. Administration:
-
Route: Intravenous (i.v.) or intraperitoneal (i.p.) injection are common routes.
-
Dosage: Based on studies with 10058-F4, doses of 20-30 mg/kg have been used.[1]
-
Frequency: A common schedule is daily injection for 5 consecutive days, followed by a 2-day break, for a total of 2 weeks.
c. Procedure (i.v. injection in mice):
-
Warm the mouse under a heat lamp to dilate the tail veins.
-
Place the mouse in a restrainer.
-
Swab the tail with 70% ethanol.
-
Using a 27-30 gauge needle, slowly inject the inhibitor solution into one of the lateral tail veins.
-
Monitor the mouse for any signs of distress during and after the injection.
Cell Viability (MTT) Assay
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Allow cells to adhere overnight.
-
Treat cells with a serial dilution of the c-Myc inhibitor. Include a vehicle-only control.
-
Incubate for the desired time period (e.g., 72 hours).
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C until formazan crystals form.
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
Western Blot for c-Myc and Target Genes
-
Lyse cells or homogenized tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE on a 4-12% polyacrylamide gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against c-Myc or a downstream target (e.g., Cyclin D1, ODC) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize bands using an ECL substrate and an imaging system.
Co-Immunoprecipitation (Co-IP) for c-Myc/Max Interaction
-
Lyse cells with a non-denaturing lysis buffer (e.g., containing 1% NP-40 and protease/phosphatase inhibitors).
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with an antibody against c-Myc or Max overnight at 4°C.
-
Add protein A/G beads and incubate for another 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elute the protein complexes from the beads by boiling in Laemmli buffer.
-
Analyze the eluted proteins by Western blotting, probing for both c-Myc and Max.
Visualizations
Caption: c-Myc Signaling Pathway and Point of Inhibition.
Caption: Experimental Workflow for In Vivo Translation.
References
Validation & Comparative
A Comparative Guide to c-Myc Inhibitors: 10058-F4 vs. IRES-C11 in Leukemia Cells
For Researchers, Scientists, and Drug Development Professionals
The c-Myc oncogene is a critical driver of tumorigenesis in a wide array of human cancers, including various forms of leukemia. Its role in promoting uncontrolled cell proliferation, metabolic reprogramming, and apoptosis evasion has made it a prime target for therapeutic intervention. This guide provides an objective comparison of two distinct small molecule inhibitors of c-Myc: the well-established compound 10058-F4 , which disrupts c-Myc-Max dimerization, and a novel translational inhibitor, IRES-C11 (referred to as inhibitor "11" in some contexts), which targets the internal ribosome entry site (IRES) of c-Myc mRNA. This comparison is based on their mechanisms of action, and reported effects on leukemia cells, supported by available experimental data.
At a Glance: Key Differences
| Feature | 10058-F4 | IRES-C11 (Inhibitor 11) |
| Primary Mechanism | Inhibits the protein-protein interaction between c-Myc and its obligate partner Max, preventing DNA binding and transcriptional activation of target genes. | Inhibits the internal ribosome entry site (IRES)-mediated translation of c-Myc mRNA by blocking the binding of the trans-acting factor hnRNP A1. |
| Point of Intervention | Transcriptional Regulation | mRNA Translation |
| Reported Effects in Leukemia | Induces cell cycle arrest (G0/G1), apoptosis (via mitochondrial pathway), and myeloid differentiation. | Primarily characterized by its ability to specifically inhibit c-Myc protein synthesis. Data on its direct anti-leukemic effects such as apoptosis or cell cycle arrest are limited in publicly available literature. |
| Potency | Effective concentrations are in the micromolar (µM) range for inducing apoptosis and cell cycle arrest in leukemia cell lines. | Effective concentrations for inhibiting IRES activity are in the nanomolar (nM) range (e.g., 50 nM in glioblastoma cells). Specific IC50 values for anti-leukemic effects are not widely reported. |
In-Depth Analysis
10058-F4: A Transcriptional Disruptor
10058-F4 is a cell-permeable thiazolidinone compound that has been extensively studied as a c-Myc inhibitor. Its primary mechanism of action is the disruption of the heterodimerization of c-Myc and Max proteins.[1][2][3] This interaction is essential for the transcriptional activity of c-Myc, as the c-Myc/Max complex binds to E-box sequences in the promoter regions of target genes, driving the expression of genes involved in cell cycle progression, metabolism, and proliferation.
Experimental Evidence in Leukemia Cells:
-
Cell Cycle Arrest: 10058-F4 has been shown to induce a G0/G1 cell cycle arrest in various acute myeloid leukemia (AML) cell lines, including HL-60, U937, and NB4 cells.[4] This is often accompanied by the upregulation of cyclin-dependent kinase inhibitors such as p21 and p27.[1][4]
-
Apoptosis Induction: The compound triggers apoptosis through the mitochondrial pathway, characterized by the downregulation of the anti-apoptotic protein Bcl-2, upregulation of the pro-apoptotic protein Bax, and subsequent cleavage of caspases 3, 7, and 9.[1][4] In the K562 chronic myeloid leukemia (CML) cell line, 10058-F4 was also found to induce apoptosis by increasing the expression of pro-apoptotic genes like Bax and Bad.[5][6][7]
-
Myeloid Differentiation: In AML cells, 10058-F4 has been observed to promote myeloid differentiation.[4]
-
Efficacy in Different Leukemia Subtypes: Studies have demonstrated the anti-leukemic effects of 10058-F4 in T-cell acute lymphoblastic leukemia (T-ALL) cell lines (Jurkat and CCRF-CEM) and CML cells (K562).[5][8][9]
Limitations:
A significant limitation of 10058-F4 is its relatively low potency, with effective concentrations for anti-leukemic effects typically falling in the micromolar range.[10] Furthermore, it exhibits a short half-life in vivo, which has posed challenges for its clinical development.[10]
IRES-C11 (Inhibitor 11): A Translational Silencer
IRES-C11 represents a more recent and mechanistically distinct approach to c-Myc inhibition. It is a specific inhibitor of the internal ribosome entry site (IRES) within the 5' untranslated region of the c-Myc mRNA.[11] This IRES element allows for cap-independent translation, a mechanism that is often utilized by cancer cells to maintain the synthesis of key survival proteins, like c-Myc, under conditions of cellular stress where cap-dependent translation is suppressed.
Mechanism of Action:
IRES-C11 functions by blocking the interaction of the heterogeneous nuclear ribonucleoprotein A1 (hnRNP A1) with the c-Myc IRES.[11] hnRNP A1 is a crucial IRES trans-acting factor (ITAF) required for the recruitment of the ribosome to the c-Myc mRNA. By preventing this interaction, IRES-C11 specifically inhibits the translation of c-Myc protein without affecting the transcription of the c-Myc gene or the translation of other IRES-containing mRNAs like those for BAG-1, XIAP, and p53.[11][12]
Experimental Evidence in Leukemia Cells:
As of the latest available data, specific studies detailing the effects of IRES-C11 on leukemia cell proliferation, apoptosis, or cell cycle are limited in the public domain. The primary characterization of this compound has been in the context of its mechanism of action and its effects in other cancer types, such as glioblastoma, where it has been shown to inhibit c-Myc IRES activity at a concentration of 50 nM.[11] The potential of IRES-mediated translation as a therapeutic target in leukemia is an active area of research, as apoptosis can induce a switch from cap-dependent to IRES-mediated translation for certain proteins.[13]
Quantitative Data Summary
Due to the limited availability of public data on IRES-C11 in leukemia cells, a direct quantitative comparison of IC50 values is not currently feasible. The following table summarizes the available data for 10058-F4 in various leukemia cell lines.
| Cell Line | Leukemia Type | Assay | IC50 / Effective Concentration | Reference |
| HL-60 | Acute Myeloid Leukemia (AML) | Growth Inhibition | ~60 µM | [10] |
| K562 | Chronic Myeloid Leukemia (CML) | Metabolic Activity (MTT) | Concentration-dependent reduction (100-250 µM) | [7] |
| Jurkat | T-cell Acute Lymphoblastic Leukemia (T-ALL) | c-Myc Expression Reduction | 60 µM (in combination with VPA) | [1] |
| REH | B-cell Acute Lymphoblastic Leukemia (B-ALL) | Metabolic Activity | 400 µM | [1] |
| Nalm-6 | B-cell Acute Lymphoblastic Leukemia (B-ALL) | Metabolic Activity | 430 µM | [1] |
Signaling Pathway and Experimental Workflow Diagrams
Below are diagrams illustrating the distinct mechanisms of action of 10058-F4 and IRES-C11, as well as a generalized workflow for evaluating c-Myc inhibitors.
Caption: Mechanisms of c-Myc Inhibition by 10058-F4 and IRES-C11.
Caption: General Experimental Workflow for Evaluating c-Myc Inhibitors.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate leukemia cells (e.g., HL-60, K562) in a 96-well plate at a density of 1 x 10^5 cells/mL.
-
Inhibitor Treatment: Treat the cells in triplicate with various concentrations of 10058-F4 or IRES-C11. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Centrifuge the plate, remove the supernatant, and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: Treat leukemia cells with the desired concentrations of 10058-F4 or IRES-C11 for the indicated time.
-
Cell Harvesting: Harvest the cells by centrifugation and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay.
-
Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
10058-F4 and IRES-C11 represent two distinct strategies for targeting the oncoprotein c-Myc in leukemia. 10058-F4, a disruptor of the c-Myc/Max transcriptional complex, has been extensively documented to induce cell cycle arrest, apoptosis, and differentiation in various leukemia cell lines, albeit with micromolar potency. In contrast, IRES-C11 offers a novel approach by inhibiting the translation of c-Myc mRNA, with reported nanomolar efficacy in inhibiting IRES activity.
While the anti-leukemic potential of IRES-C11 is mechanistically compelling, further studies are required to quantify its effects on leukemia cell proliferation and survival to enable a direct and comprehensive comparison with 10058-F4. The development of potent and specific c-Myc inhibitors remains a critical goal in oncology, and the exploration of diverse mechanisms of action, as exemplified by these two compounds, is essential for advancing the therapeutic options for leukemia patients.
References
- 1. selleckchem.com [selleckchem.com]
- 2. 10058-F4 | MYC | Tocris Bioscience [tocris.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A small-molecule c-Myc inhibitor, 10058-F4, induces cell-cycle arrest, apoptosis, and myeloid differentiation of human acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-Leukemic Effects of Small Molecule Inhibitor of c-Myc (10058-F4) on Chronic Myeloid Leukemia Cells [journal.waocp.org]
- 6. researchgate.net [researchgate.net]
- 7. Anti-Leukemic Effects of Small Molecule Inhibitor of c-Myc (10058-F4) on Chronic Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. 10058-F4, a c-Myc inhibitor, markedly increases valproic acid-induced cell death in Jurkat and CCRF-CEM T-lymphoblastic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Efficacy, pharmacokinetics, tisssue distribution, and metabolism of the Myc–Max disruptor, 10058-F4 [Z,E]-5-[4-ethylbenzylidine]-2-thioxothiazolidin-4-one, in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. IRES-C11 | TargetMol [targetmol.com]
- 13. Internal ribosome entry segment-mediated translation during apoptosis: the role of IRES-trans-acting factors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of c-Myc Inhibitor 10058-F4 and JQ1 in Solid Tumors
For Researchers, Scientists, and Drug Development Professionals
The c-Myc oncogene is a critical driver of tumorigenesis in a vast array of solid tumors, making it a highly sought-after therapeutic target. However, its nature as a transcription factor lacking a defined enzymatic pocket has rendered it historically "undruggable." This has led to the development of indirect strategies to thwart its activity. This guide provides a detailed comparison of two prominent inhibitors that ultimately impact c-Myc function through distinct mechanisms: the direct c-Myc-Max interaction inhibitor 10058-F4 and the BET bromodomain inhibitor JQ1 .
Mechanism of Action: Two Different Roads to c-Myc Inhibition
The fundamental difference between 10058-F4 and JQ1 lies in their mechanism of action. 10058-F4 is a small molecule that directly targets the c-Myc protein machinery, while JQ1 acts upstream by targeting an epigenetic reader essential for MYC gene transcription.
10058-F4 physically obstructs the heterodimerization of c-Myc with its obligate partner, Max.[1][2] This interaction is essential for c-Myc to bind to E-box sequences in the promoters of its target genes and drive their transcription. By preventing this dimerization, 10058-F4 effectively silences c-Myc's transcriptional program, leading to cell cycle arrest, induction of apoptosis, and cellular differentiation.[1][3]
JQ1 , on the other hand, is a potent inhibitor of the Bromodomain and Extra-Terminal domain (BET) family of proteins, particularly BRD4.[4][5] BRD4 is an epigenetic reader that binds to acetylated histones at super-enhancer regions, which are critical for the robust transcription of key oncogenes, including MYC.[5] JQ1 competitively binds to the acetyl-lysine binding pockets of BRD4, displacing it from chromatin.[6] This leads to a significant downregulation of MYC transcription, thereby indirectly inhibiting c-Myc's oncogenic functions.[7][8]
Below are diagrams illustrating these distinct signaling pathways.
Caption: Mechanism of 10058-F4 direct c-Myc inhibition.
Caption: Mechanism of JQ1 indirect c-Myc inhibition.
Quantitative Data Presentation: In Vitro and In Vivo Efficacy
The following tables summarize the quantitative data on the efficacy of 10058-F4 and JQ1 in various solid tumor models. It is important to note that direct head-to-head comparisons in the same experimental settings are rare in published literature.
Table 1: In Vitro Efficacy (IC50 Values) in Solid Tumor Cell Lines
| Cancer Type | Cell Line | 10058-F4 IC50 (µM) | JQ1 IC50 (µM) |
| Ovarian Cancer | SKOV3 | 4.4[9] | 0.45 - 1.49[10] |
| Hey | 3.2[9][11] | - | |
| Prostate Cancer | DU145 | 88[12] | - |
| PC-3 | 113[12] | - | |
| Breast Cancer | MCF7 | - | 0.33 - 1.10[10] |
| T47D | - | ~0.5[13] | |
| Colon Cancer | HCT116 | - | 3.80 - 8.95[10] |
| HT29 | - | 3.80 - 8.95[10] | |
| Rhabdomyosarcoma | Rh41 | - | < 1[4] |
| Rh30 | - | < 1[4] | |
| Ewing Sarcoma | ES-7 | - | 0.487[4] |
| TC-71 | - | 0.630[4] |
Note: IC50 values can vary depending on the assay and duration of treatment.
Table 2: In Vivo Efficacy in Solid Tumor Xenograft Models
| Inhibitor | Cancer Type | Xenograft Model | Dosing Regimen | Outcome |
| 10058-F4 | Prostate Cancer | DU145, PC-3 | 20 or 30 mg/kg, i.v., qdx5 for 2 weeks | No significant tumor growth inhibition.[12] |
| Pancreatic Cancer | PANC-1 | 15 mg/kg, i.p. | No significant effect alone; enhanced gemcitabine efficacy.[11] | |
| JQ1 | Childhood Sarcoma | Rh10, Rh28, EW-5, EW-8 | 50 mg/kg, oral, daily | Significant tumor growth inhibition during treatment.[4] |
| Pancreatic Cancer | Patient-Derived Xenografts (PDX) | 50 mg/kg, daily for 21-28 days | 40-62% tumor growth inhibition.[5] | |
| Merkel Cell Carcinoma | MCC-3, MCC-5 | - | Significant attenuation of xenograft tumor growth.[8] | |
| Cholangiocarcinoma | Patient-Derived Xenograft (PDX) | 50 mg/kg, i.p., daily for 20 days | Inhibition of tumor growth in sensitive models.[14] | |
| Multiple Myeloma | MM.1S-luc | 50 mg/kg, i.p., daily | Significant decrease in disease burden.[15] |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of experimental findings. Below are representative protocols for key experiments cited in the evaluation of 10058-F4 and JQ1.
In Vitro Cell Viability Assay (MTT Assay)
This protocol is a common method to assess the effect of a compound on cell proliferation.
-
Cell Seeding: Plate cells (e.g., 4 x 10³ cells/well) in 96-well microplates and allow them to adhere overnight.[9]
-
Compound Treatment: Treat cells with various concentrations of 10058-F4 or JQ1 in triplicate. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.[9]
-
MTT Addition: Add 10-20 µL of 5 mg/mL 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours.[1][9]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[1][9]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Seed cells in 6-well plates (e.g., 1 x 10⁵ cells/well) and treat with the desired concentrations of 10058-F4 or JQ1 for 24-48 hours.[16]
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).[17]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[17]
-
Analysis: Add 400 µL of 1X binding buffer and analyze the cells by flow cytometry within one hour.[18]
In Vivo Xenograft Tumor Growth Inhibition Study
This protocol outlines a typical study to evaluate the anti-tumor efficacy of a compound in a mouse model.
-
Animal Model: Use immunocompromised mice (e.g., athymic nude or SCID mice).[19]
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10⁶ cells in PBS or Matrigel) into the flank of each mouse.[20] For patient-derived xenografts (PDX), surgically implant a small tumor fragment.[21]
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²)/2.[14]
-
Randomization and Treatment: Randomize mice into treatment and control groups (e.g., 7-10 mice per group).[14] Administer the compound (e.g., JQ1 at 50 mg/kg) or vehicle control via the specified route (e.g., intraperitoneal or oral) and schedule (e.g., daily).[14][15]
-
Efficacy Assessment: Continue treatment for a defined period (e.g., 21 days). Monitor tumor growth, body weight, and overall animal health.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry, Western blotting).
Caption: A typical workflow for in vitro efficacy studies.
Caption: A typical workflow for in vivo xenograft studies.
Comparative Analysis and Conclusion
10058-F4 and JQ1 both represent valuable tools for targeting c-Myc-driven cancers, but their profiles suggest different therapeutic potential and applications.
-
Potency and Efficacy: In vitro, JQ1 generally demonstrates higher potency, with IC50 values often in the nanomolar to low micromolar range, whereas 10058-F4 is typically effective at higher micromolar concentrations.[4][9][10][12] This difference in potency is also reflected in vivo. JQ1 has shown consistent, albeit often cytostatic, tumor growth inhibition across a range of solid tumor xenograft models.[4][5] In contrast, the in vivo efficacy of 10058-F4 in solid tumors appears limited, which has been attributed to its rapid metabolism and low accumulation in tumors.[12] However, 10058-F4 has shown promise in enhancing the efficacy of conventional chemotherapies.[11]
-
Mechanism and Specificity: 10058-F4 offers a more direct approach by inhibiting the c-Myc-Max interaction. JQ1's mechanism, while effectively downregulating c-Myc, is broader as it affects the transcription of other genes regulated by BET proteins and super-enhancers. This could be a double-edged sword, potentially leading to wider anti-tumor effects but also off-target toxicities. Some studies have shown that JQ1's anti-tumor effects can be independent of c-Myc suppression, for instance through anti-angiogenic activity.[4]
-
Therapeutic Development: JQ1 has served as a scaffold for the development of numerous other BET inhibitors that are currently in clinical trials for various cancers. Its short half-life makes it more of a research tool than a clinical candidate.[12] The challenges with the in vivo stability and pharmacokinetics of 10058-F4 have hindered its clinical translation.
References
- 1. selleckchem.com [selleckchem.com]
- 2. 10058-F4 | MYC Inhibitors: R&D Systems [rndsystems.com]
- 3. A small-molecule c-Myc inhibitor, 10058-F4, induces cell-cycle arrest, apoptosis, and myeloid differentiation of human acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Bromodomain BET inhibitor JQ1 Suppresses Tumor Angiogenesis in Models of Childhood Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The BET bromodomain inhibitor JQ1 suppresses growth of pancreatic ductal adenocarcinoma in patient-derived xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting BET bromodomain proteins in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Evaluation of the antitumor effects of c-Myc-Max heterodimerization inhibitor 100258-F4 in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hitting two oncogenic machineries in cancer cells: cooperative effects of the multi-kinase inhibitor ponatinib and the BET bromodomain blockers JQ1 or dBET1 on human carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. glpbio.com [glpbio.com]
- 12. Efficacy, pharmacokinetics, tisssue distribution, and metabolism of the Myc–Max disruptor, 10058-F4 [Z,E]-5-[4-ethylbenzylidine]-2-thioxothiazolidin-4-one, in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. aacrjournals.org [aacrjournals.org]
- 15. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Bromodomain inhibitor jq1 induces cell cycle arrest and apoptosis of glioma stem cells through the VEGF/PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Anti-Leukemic Effects of Small Molecule Inhibitor of c-Myc (10058-F4) on Chronic Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Apoptosis Assay [bio-protocol.org]
- 19. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. championsoncology.com [championsoncology.com]
selectivity profiling of c-Myc inhibitor 11 against other transcription factors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the selectivity profile of c-Myc inhibitor 11, an inhibitor of the internal ribosome entry site (IRES)-mediated translation of c-Myc, against other critical cellular factors. This document outlines the inhibitor's performance, supported by experimental data and detailed methodologies, to aid in its evaluation for research and therapeutic development.
c-Myc, a potent proto-oncogene, is a master regulator of cell proliferation, growth, and apoptosis. Its dysregulation is a hallmark of many human cancers, making it a prime target for therapeutic intervention. However, the development of direct c-Myc inhibitors has been challenging due to its "undruggable" nature as a transcription factor lacking a defined binding pocket. An alternative strategy has emerged, focusing on the regulation of c-Myc expression at the translational level. This compound, also known as IRES-C11, operates through this mechanism, specifically targeting the IRES-mediated translation of c-Myc.
Mechanism of Action: A Focus on IRES-Mediated Translation
Unlike the majority of cellular proteins, c-Myc translation can be initiated through a cap-independent mechanism mediated by an IRES element within its 5' untranslated region (5' UTR). This process is crucial for sustained c-Myc expression, particularly under conditions of cellular stress where cap-dependent translation is suppressed. The function of the c-Myc IRES is dependent on the binding of IRES trans-acting factors (ITAFs), with heterogeneous nuclear ribonucleoprotein A1 (hnRNPA1) being a key player.
This compound exerts its effect by disrupting the critical interaction between hnRNPA1 and the c-Myc IRES. By preventing this binding, the inhibitor effectively stalls the recruitment of the ribosomal machinery to the c-Myc mRNA, leading to a reduction in c-Myc protein synthesis.
Selectivity Profile of this compound (IRES-C11)
The therapeutic potential of any inhibitor is intrinsically linked to its selectivity. An ideal inhibitor should potently target its intended molecule while exhibiting minimal off-target effects to reduce potential toxicity. The selectivity of this compound has been evaluated against the IRES elements of other key regulatory proteins.
| Target IRES | Effect of this compound (IRES-C11) | Reference |
| c-Myc | Inhibition | [1][2][3] |
| Cyclin D1 | Inhibition | [1] |
| BAG-1 | No Inhibition | [1][2][3] |
| XIAP | No Inhibition | [1][2][3] |
| p53 | No Inhibition | [1][2][3] |
Table 1: Selectivity of this compound against various IRES elements. This table summarizes the known effects of the inhibitor on the internal ribosome entry site-mediated translation of different target mRNAs.
As the data indicates, this compound demonstrates a degree of selectivity. While it effectively inhibits the IRES-mediated translation of both c-Myc and Cyclin D1, another crucial regulator of cell cycle progression, it does not affect the IRES elements of the anti-apoptotic proteins BAG-1 and XIAP, or the tumor suppressor p53[1][2][3]. This suggests that the inhibitor's mechanism is not a general suppression of all IRES-mediated translation.
It is important to note that the selectivity profile is currently defined by its activity on other IRES elements, not by direct binding to other transcription factors. This is a consequence of its unique mechanism of action, targeting a protein-RNA interaction essential for translation, rather than the DNA-binding activity of a transcription factor.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity and selectivity of this compound.
Dual-Luciferase Reporter Assay for IRES Activity
This assay is the primary method for quantifying the inhibitory effect of a compound on IRES-mediated translation. It utilizes a bicistronic reporter vector containing two luciferase genes, Renilla and Firefly, separated by the IRES element of interest.
Protocol:
-
Cell Culture and Transfection:
-
Plate cells in a 24-well plate and grow to 60-80% confluency.
-
Co-transfect cells with the bicistronic reporter plasmid (e.g., pRF-c-Myc-IRES) and a control plasmid for normalization (e.g., a β-galactosidase expression vector).
-
-
Compound Treatment:
-
Following transfection, treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO).
-
Incubate for a predetermined period (e.g., 24-48 hours).
-
-
Cell Lysis:
-
Wash the cells with phosphate-buffered saline (PBS).
-
Lyse the cells using a passive lysis buffer and incubate at room temperature with gentle rocking.
-
Centrifuge the lysate to pellet cell debris.
-
-
Luciferase Activity Measurement:
-
Transfer the supernatant to a new tube.
-
Measure Firefly luciferase activity using a luminometer after the addition of the appropriate substrate.
-
Subsequently, add the Renilla luciferase substrate to the same sample and measure its activity.
-
-
Data Analysis:
-
Normalize the Firefly luciferase activity to the Renilla luciferase activity to account for differences in transfection efficiency and cell viability.
-
The ratio of Firefly to Renilla activity is a measure of IRES activity. A decrease in this ratio in the presence of the inhibitor indicates IRES inhibition.
-
RNA Pulldown Assay
This biochemical assay is used to assess the ability of an inhibitor to disrupt the interaction between an RNA-binding protein (in this case, hnRNPA1) and its target RNA (the c-Myc IRES).
Protocol:
-
Preparation of Biotinylated RNA:
-
In vitro transcribe the c-Myc IRES sequence with biotin-labeled UTP to generate biotinylated RNA probes.
-
Purify the biotinylated RNA.
-
-
Preparation of Cell Lysate:
-
Prepare a whole-cell or nuclear extract from a relevant cell line.
-
-
RNA-Protein Binding Reaction:
-
Incubate the biotinylated c-Myc IRES RNA with the cell lysate in the presence of varying concentrations of this compound or a vehicle control.
-
-
Pulldown of RNA-Protein Complexes:
-
Add streptavidin-coated magnetic beads to the binding reaction and incubate to allow the biotinylated RNA to bind to the beads.
-
Wash the beads several times to remove non-specific binding proteins.
-
-
Elution and Detection:
-
Elute the bound proteins from the beads.
-
Separate the eluted proteins by SDS-PAGE and transfer them to a membrane.
-
Detect the presence of hnRNPA1 using a specific antibody (Western blotting). A decrease in the amount of pulled-down hnRNPA1 in the presence of the inhibitor indicates a disruption of the RNA-protein interaction.
-
Visualizing the Molecular Landscape
To better understand the context of this compound's action, the following diagrams illustrate the relevant signaling pathway and experimental workflows.
References
cross-validation of c-Myc inhibitor 11 activity in multiple cell lines
For Researchers, Scientists, and Drug Development Professionals
The c-Myc oncogene, a master regulator of cellular proliferation, differentiation, and apoptosis, is dysregulated in a vast array of human cancers. Its central role in tumorigenesis makes it a prime target for therapeutic intervention. This guide provides a comparative analysis of the activity of the ribosomal protein L11 (implicated as "c-Myc inhibitor 11") and other prominent small-molecule c-Myc inhibitors across multiple cell lines. We present key experimental data, detailed protocols for validation assays, and visualizations of the underlying molecular pathways to aid in the evaluation and selection of c-Myc inhibitory strategies.
Performance Comparison of c-Myc Inhibitors
The inhibitory activity of different compounds targeting c-Myc varies across cancer cell lines. This section provides a quantitative comparison of their effects on cell viability and proliferation.
Small-Molecule c-Myc Inhibitors: IC50 Values
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values for two well-characterized small-molecule c-Myc inhibitors, 10058-F4 and MYCi975 , in various cancer cell lines. Lower IC50 values indicate higher potency.
| Cell Line | Cancer Type | 10058-F4 IC50 (µM) | MYCi975 IC50 (µM) |
| SKOV3 | Ovarian Cancer | 4.4[1] | - |
| Hey | Ovarian Cancer | 3.2[1] | - |
| P493-6 | Burkitt Lymphoma | - | 3.7[2] |
| MV4-11 | Acute Myeloid Leukemia | - | 3.9[2] |
| SK-N-B2 | Neuroblastoma | - | 6.4[2] |
| REH | Acute Lymphoblastic Leukemia | 400[3] | - |
| Nalm-6 | Acute Lymphoblastic Leukemia | 430[3] | - |
Ribosomal Protein L11 (RPL11): A Context-Dependent c-Myc Inhibitor
Ribosomal protein L11, which we are designating here as "this compound" for the purpose of this guide, presents a more complex mechanism of c-Myc inhibition. Its activity is often dependent on the cellular context, particularly the status of the tumor suppressor p53. Unlike small molecules, its inhibitory effect is not typically measured by IC50 values but rather by its impact on c-Myc's transcriptional activity and downstream cellular processes.
The role of RPL11 in regulating c-Myc appears to be a feedback mechanism where c-Myc transcriptionally activates RPL11, which in turn can inhibit c-Myc activity.[4] However, studies have shown conflicting outcomes. In some contexts, RPL11 overexpression inhibits c-Myc-induced transcription and cell proliferation.[4] For instance, in 293T cells, RPL11 expression was shown to inhibit the c-Myc-driven increase in luciferase activity from a SNAIL promoter.[5]
Conversely, in non-small cell lung cancer (NSCLC) cell lines like A549 (p53 wild-type) and NCI-H1299 (p53-null), overexpression of RPL11 has been observed to promote cell proliferation and migration, suggesting its role can be tumor-type specific and potentially independent of p53 in some cases.[6][7]
The following table summarizes the observed effects of RPL11 modulation in different cell lines.
| Cell Line | Cellular Context | Effect of RPL11 Overexpression | Quantitative Observation |
| U2OS | Osteosarcoma | Inhibition of c-Myc-induced proliferation | Reduced number of S-phase cells upon co-expression with c-Myc.[4] |
| 293T | Embryonic Kidney | Inhibition of c-Myc transcriptional activity | Inhibited the c-Myc-induced increase in luciferase activity from a SNAIL reporter.[5] |
| A549 | Non-Small Cell Lung Cancer | Promotion of proliferation and cell cycle progression | Increased proportion of cells in S phase and reduced proportion in G0/G1 phase.[7][8] |
| NCI-H1299 | Non-Small Cell Lung Cancer | Promotion of proliferation and cell cycle progression | Increased proportion of cells in S phase and reduced proportion in G0/G1 phase.[7][8] |
This dual role highlights the importance of thorough cross-validation of any potential c-Myc inhibitor in a variety of cellular backgrounds.
Experimental Protocols
Accurate and reproducible experimental design is paramount in drug development. This section provides detailed protocols for key assays used to validate the activity of c-Myc inhibitors.
Co-Immunoprecipitation (Co-IP) to Validate c-Myc-Max Interaction Disruption
This protocol is designed to determine if a test compound can disrupt the critical interaction between c-Myc and its binding partner, MAX.
Materials:
-
Cell lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease inhibitors)
-
Antibody specific to c-Myc or MAX
-
Protein A/G magnetic beads
-
Wash buffer (e.g., cell lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Lysis: Treat cells with the c-Myc inhibitor or vehicle control for the desired time. Harvest and lyse the cells in ice-cold lysis buffer.
-
Pre-clearing (Optional): To reduce non-specific binding, incubate the cell lysate with protein A/G beads for 1 hour at 4°C. Pellet the beads and transfer the supernatant to a new tube.
-
Immunoprecipitation: Add the primary antibody (e.g., anti-c-Myc) to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.
-
Capture of Immune Complexes: Add protein A/G magnetic beads to the lysate-antibody mixture and incubate for 1-2 hours at 4°C.
-
Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads three to five times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using elution buffer.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against both c-Myc and MAX to assess the amount of co-precipitated protein. A decrease in the amount of MAX pulled down with the c-Myc antibody in the presence of the inhibitor indicates a disruption of their interaction.
Chromatin Immunoprecipitation (ChIP) to Assess c-Myc Target Gene Occupancy
This protocol determines if a c-Myc inhibitor can prevent c-Myc from binding to the promoter regions of its target genes.
Materials:
-
Formaldehyde (for cross-linking)
-
Glycine (to quench cross-linking)
-
Cell lysis buffer
-
Nuclear lysis buffer
-
Sonicator
-
c-Myc specific antibody
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
RNase A and Proteinase K
-
Reagents for DNA purification and qPCR
Procedure:
-
Cross-linking: Treat cells with the inhibitor or vehicle. Cross-link proteins to DNA by adding formaldehyde directly to the culture medium and incubating for 10 minutes at room temperature. Quench the reaction with glycine.
-
Cell and Nuclear Lysis: Harvest and lyse the cells to release the nuclei. Then, lyse the nuclei to release chromatin.
-
Chromatin Shearing: Sonicate the chromatin to shear the DNA into fragments of 200-1000 base pairs.
-
Immunoprecipitation: Incubate the sheared chromatin with a c-Myc specific antibody overnight at 4°C.
-
Immune Complex Capture: Add protein A/G beads to capture the antibody-chromatin complexes.
-
Washing: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the formaldehyde cross-links by heating at 65°C. Treat with RNase A and Proteinase K to remove RNA and protein.
-
DNA Purification: Purify the immunoprecipitated DNA.
-
Quantitative PCR (qPCR): Perform qPCR using primers specific for the promoter regions of known c-Myc target genes (e.g., CCND2, ODC1). A decrease in the amount of amplified DNA in the inhibitor-treated sample compared to the control indicates reduced c-Myc binding to the target promoter.
Visualizing the c-Myc Signaling Pathway and Inhibitor Action
Understanding the broader signaling context is crucial for interpreting experimental results. The following diagrams, generated using Graphviz, illustrate the c-Myc signaling pathway and the points of intervention for different inhibitory strategies.
References
- 1. Evaluation of the antitumor effects of c-Myc-Max heterodimerization inhibitor 100258-F4 in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Inhibition of c-Myc activity by ribosomal protein L11 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. RPL11 promotes non-small cell lung cancer cell proliferation by regulating endoplasmic reticulum stress and cell autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. RPL11 promotes non-small cell lung cancer cell proliferation by regulating endoplasmic reticulum stress and cell autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking c-Myc Inhibitors: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the benchmark c-Myc inhibitor, 10058-F4, against a new generation of inhibitors. This document outlines their mechanisms of action, summarizes key experimental data, and provides detailed experimental protocols to support further research and development in targeting the MYC oncogene.
The c-Myc oncogene is a master regulator of cellular processes, including proliferation, metabolism, and apoptosis, and its deregulation is implicated in a majority of human cancers.[1] For decades, the intrinsically disordered nature of the c-Myc protein made it a notoriously "undruggable" target.[1][2] However, recent advances have led to the development of novel inhibitors that show promise in preclinical and clinical settings. This guide benchmarks the established inhibitor 10058-F4 against recently developed compounds, offering a comparative analysis of their performance.
Mechanism of Action Overview
c-Myc exerts its oncogenic activity primarily by forming a heterodimer with its partner protein, Max. This c-Myc/Max complex then binds to E-box DNA sequences in the promoter regions of target genes, driving their transcription.[3] The primary strategy for direct c-Myc inhibition has been to disrupt this crucial c-Myc/Max interaction.
10058-F4 , a small molecule inhibitor, functions by specifically binding to the c-Myc protein, thereby preventing its dimerization with Max.[4][5] This disruption inhibits the transactivation of c-Myc target genes, leading to cell cycle arrest, and in many cases, apoptosis.[4][5]
Newer inhibitors have refined this approach or introduced novel mechanisms:
-
MYCi975 not only disrupts the c-Myc/Max interaction but also promotes the degradation of the c-Myc protein by enhancing its phosphorylation at threonine 58.[1][6] This dual action leads to a more profound and sustained inhibition of c-Myc activity.
-
OMO-103 , a mini-protein, acts as a dominant-negative mutant of c-Myc, effectively sequestering it and preventing it from binding to DNA.[7][8] This inhibitor has shown promising results in early clinical trials.[7][8]
-
KJ-Pyr-9 is a potent small molecule inhibitor identified from a Kröhnke pyridine library that also disrupts the c-Myc/Max interaction with high affinity.[9][10]
-
MY05 is another novel small molecule that selectively targets and engages intracellular c-Myc, leading to the disruption of the MYC-MAX interaction and a reduction in c-Myc transcriptional activity.[11][12]
Comparative Performance Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values for the benchmark inhibitor 10058-F4 and a selection of newer c-Myc inhibitors across various cancer cell lines. Lower IC50 values indicate greater potency.
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) | Citation(s) |
| 10058-F4 | Daudi | Burkitt's Lymphoma | 17.8 ± 1.7 | [13] |
| SKOV3 | Ovarian Cancer | 4.4 | [14] | |
| Hey | Ovarian Cancer | 3.2 | [14] | |
| Nalm-6 | Acute Lymphoblastic Leukemia | 430 | [4] | |
| 10074-G5 | Daudi | Burkitt's Lymphoma | 15.6 ± 1.5 | [13] |
| MYCi975 | Various | (Not specified) | Lower than 10058-F4 | [15] |
| MY05 | MDA-MB-231 | Triple-Negative Breast Cancer | 10.6 | [16] |
| MDA-MB-468 | Triple-Negative Breast Cancer | 13.5 | [16] | |
| MCF-7 | Breast Cancer | 39.4 | [16] | |
| KJ-Pyr-9 | NCI-H460, MDA-MB-231, SUM-159PT | Various Cancer Cell Lines | 5-10 | |
| Burkitt Lymphoma Cell Lines | Burkitt's Lymphoma | 2.5 | ||
| MYCMI-6 | Various | Myc-driven tumors | as low as 0.5 | [17] |
Visualizing the c-Myc Signaling Pathway and Inhibition
The following diagrams illustrate the core c-Myc signaling pathway and the points of intervention for the discussed inhibitors, as well as a general workflow for evaluating c-Myc inhibitors.
Caption: c-Myc signaling pathway and points of inhibitor intervention.
Caption: A generalized experimental workflow for evaluating c-Myc inhibitors.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used in the evaluation of c-Myc inhibitors.
Cell Viability/Proliferation Assay (MTT Assay)
Objective: To determine the effect of c-Myc inhibitors on the metabolic activity and proliferation of cancer cells.
Materials:
-
Cancer cell lines of interest
-
96-well plates
-
Complete growth medium
-
c-Myc inhibitor stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of the c-Myc inhibitor in complete growth medium.
-
Remove the overnight medium from the cells and add 100 µL of the medium containing the various concentrations of the inhibitor. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[4]
Apoptosis Assay (Annexin V/PI Staining)
Objective: To quantify the induction of apoptosis in cancer cells following treatment with c-Myc inhibitors.
Materials:
-
Cancer cell lines
-
6-well plates
-
Complete growth medium
-
c-Myc inhibitor
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with the desired concentrations of the c-Myc inhibitor for the specified time.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the apoptosis detection kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Co-Immunoprecipitation (Co-IP) for c-Myc/Max Interaction
Objective: To assess the ability of an inhibitor to disrupt the interaction between c-Myc and Max proteins within the cell.
Materials:
-
Cancer cells expressing c-Myc and Max
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Antibody against c-Myc or Max for immunoprecipitation
-
Protein A/G agarose beads
-
Wash buffer
-
SDS-PAGE gels and Western blotting reagents
-
Antibodies for detecting both c-Myc and Max
Protocol:
-
Treat cells with the c-Myc inhibitor or vehicle control for the desired time.
-
Lyse the cells in cold lysis buffer and centrifuge to collect the supernatant containing the protein lysate.
-
Pre-clear the lysate by incubating with protein A/G agarose beads.
-
Incubate the pre-cleared lysate with the immunoprecipitating antibody (e.g., anti-c-Myc) overnight at 4°C with gentle rotation.
-
Add protein A/G agarose beads to the lysate-antibody mixture and incubate for another 2-4 hours to capture the antibody-protein complexes.
-
Wash the beads several times with wash buffer to remove non-specific binding.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Perform Western blotting using antibodies against both c-Myc and Max to detect the co-immunoprecipitated protein. A reduction in the amount of co-precipitated Max in the inhibitor-treated sample compared to the control indicates disruption of the c-Myc/Max interaction.
Conclusion
The landscape of c-Myc inhibition is rapidly evolving, with a new generation of inhibitors demonstrating superior potency and novel mechanisms of action compared to the benchmark inhibitor 10058-F4. Compounds like MYCi975 and the clinically evaluated OMO-103 represent significant progress in targeting this once-elusive oncoprotein. The data and protocols presented in this guide are intended to provide a valuable resource for researchers dedicated to advancing the development of effective c-Myc-targeted therapies for cancer.
References
- 1. Turning up the Heat on MYC: progress in small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. osinst.org [osinst.org]
- 3. immune-system-research.com [immune-system-research.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. A big step for MYC-targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Inhibitor of MYC identified in a Kröhnke pyridine library - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medkoo.com [medkoo.com]
- 12. MY05 | c-Myc inhibitor | Probechem Biochemicals [probechem.com]
- 13. In Vitro Cytotoxicity and In Vivo Efficacy, Pharmacokinetics, and Metabolism of 10074-G5, a Novel Small-Molecule Inhibitor of c-Myc/Max Dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. glpbio.com [glpbio.com]
- 15. The Potent Efficacy of MYCi975: Unraveling its Impact on Tumor Suppression and Immunotherapy Augmentation – Ceralasertib ATM/ATR inhibitor [oregontechsupport.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. rupress.org [rupress.org]
Safety Operating Guide
Essential Guide to the Proper Disposal of c-Myc Inhibitor 11
For immediate reference, this guide provides critical safety and logistical information for the proper disposal of c-Myc inhibitor 11. Given the absence of specific disposal data for a compound explicitly named "this compound," this document provides procedural guidance based on the known properties of the well-characterized c-Myc inhibitor, 10058-F4 (CAS 403811-55-2). Researchers must always consult the specific Safety Data Sheet (SDS) provided by the manufacturer for the exact compound in use.
This guide is intended for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of c-Myc inhibitors, thereby fostering a secure laboratory environment.
Safety and Handling Summary
Proper handling and disposal of chemical reagents are paramount for laboratory safety. The following table summarizes the key safety and handling information for the representative c-Myc inhibitor 10058-F4.
| Identifier | Value |
| Chemical Name | (Z,E)-5-(4-Ethylbenzylidine)-2-thioxothiazolidin-4-one |
| Synonyms | c-Myc Inhibitor, 10058-F4 |
| CAS Number | 403811-55-2 |
| Molecular Formula | C₁₂H₁₁NOS₂ |
| Molecular Weight | 249.35 g/mol |
| Appearance | Yellow solid |
| GHS Pictograms | GHS07 (Exclamation Mark) |
| Hazard Statements | H317: May cause an allergic skin reaction. H319: Causes serious eye irritation. |
| Precautionary Statements | P261, P264, P272, P280, P302+P352, P305+P351+P338 |
| Storage | Store at 2-8°C. Protect from light. |
Step-by-Step Disposal Protocol
The following protocol outlines the recommended procedure for the disposal of this compound and its contaminated materials. This procedure is based on the hazardous properties of the representative compound 10058-F4 and general best practices for chemical waste management.
1. Personal Protective Equipment (PPE) Assessment:
-
Before handling any waste, ensure appropriate PPE is worn. This includes:
-
Safety glasses with side shields or goggles.
-
Chemical-resistant gloves (e.g., nitrile).
-
A lab coat.
-
2. Waste Segregation:
-
Solid Waste:
-
Collect any unused or expired this compound powder in a clearly labeled, sealed container.
-
Contaminated consumables such as weigh boats, pipette tips, and microfuge tubes should be collected in a designated, lined waste container.
-
-
Liquid Waste:
-
Solutions containing this compound (e.g., in DMSO) should be collected in a separate, labeled, and sealed waste container for chemical liquids. Do not mix with aqueous or other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Sharps Waste:
-
Needles, syringes, or any other contaminated sharps must be disposed of in a designated sharps container.
-
3. Labeling of Waste Containers:
-
All waste containers must be clearly labeled with:
-
"Hazardous Waste"
-
The full chemical name: "this compound (or 10058-F4)"
-
The primary hazards (e.g., "Skin Sensitizer," "Eye Irritant").
-
The date of accumulation.
-
4. Storage of Chemical Waste:
-
Store waste containers in a designated, secure area, away from incompatible materials.
-
Ensure the storage area is well-ventilated.
5. Final Disposal:
-
Arrange for the collection of the chemical waste by a licensed hazardous waste disposal company.
-
Do not dispose of this compound down the drain or in the regular trash.
-
Follow all local, state, and federal regulations for the disposal of chemical waste.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Logical flow for the safe disposal of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
